molecular formula C28H36O17 B15618894 Rutin hydrate

Rutin hydrate

货号: B15618894
分子量: 644.6 g/mol
InChI 键: RQCFSYHIBCOZQR-VBXOIZFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rutin hydrate is a useful research compound. Its molecular formula is C28H36O17 and its molecular weight is 644.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H36O17

分子量

644.6 g/mol

IUPAC 名称

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methane;hydrate

InChI

InChI=1S/C27H30O16.CH4.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H4;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1

InChI 键

RQCFSYHIBCOZQR-VBXOIZFTSA-N

产品来源

United States

Foundational & Exploratory

Neuroprotective Effects of Rutin Hydrate: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Rutin (B1680289) hydrate (B1144303), a naturally occurring flavonoid. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in neurotherapeutics.

Executive Summary

Rutin hydrate has demonstrated significant neuroprotective properties in a variety of in vitro models, positioning it as a promising candidate for the development of treatments for neurodegenerative diseases. Its mechanisms of action are multifaceted, primarily revolving around potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This document collates and presents the current scientific evidence from in vitro studies, offering a practical resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on the neuroprotective effects of this compound. These data highlight its efficacy in different neuronal cell lines and experimental conditions.

Table 1: Cell Viability and Cytotoxicity of this compound

Cell LineInsult/ModelThis compound ConcentrationEffect on Cell ViabilityReference
IMR-32Doxorubicin (1 µM)50 µMIncreased to 64.89%[1]
IMR-32Doxorubicin (1 µM)100 µMIncreased to 73.93%[1]
IMR-32None (Cytotoxicity)350 µMIC50[1]
BMG-1None (Cytotoxicity)~200 µMIC50[2]
LAN-5None (Growth Inhibition)25, 50, 100 µMSignificant inhibition[3][4]

Table 2: Anti-apoptotic Effects of this compound

Cell LineInsult/ModelThis compound ConcentrationKey FindingsReference
LAN-5Spontaneous Apoptosis25, 50, 100 µMIncreased apoptosis from 4.48% to 7.50%, 11.26%, and 20.37% respectively[3]
LAN-5Spontaneous ApoptosisNot SpecifiedDecreased Bcl-2/Bax ratio[3][4]
IMR-32Doxorubicin50, 100 µMSignificantly decreased the number of apoptotic cells[1]

Table 3: Antioxidant and Anti-inflammatory Effects of this compound

Cell Line/SystemInsult/ModelThis compound ConcentrationBiomarkerEffectReference
IMR-32Doxorubicin100 µMIntracellular ROSSignificantly ameliorated increase[1]
BMG-1Hydrogen Peroxide10, 100 µMLipid PeroxidationSignificant reduction[2]
BMG-1Hydrogen Peroxide10, 100 µMTotal GSH LevelsSignificantly increased[2]
LAN-5SpontaneousNot SpecifiedTNF-α secretionInhibited[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., IMR-32, LAN-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[5]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[3][6]

Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorescent probe used to detect intracellular ROS.

  • Cell Treatment: Seed cells in a 24-well plate and treat with this compound, followed by an oxidative insult (e.g., H2O2 or doxorubicin).

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.[7][8]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[7][9]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-ERK, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for studying the neuroprotective effects of this compound.

G cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Endpoint Assays cluster_analysis 4. Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) pretreatment Pre-treatment with this compound cell_culture->pretreatment rutin_prep This compound Preparation (Stock solution in DMSO) rutin_prep->pretreatment inducer Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity, Inflammation) co_treatment Co-treatment with Neurotoxic Agent inducer->co_treatment pretreatment->co_treatment viability Cell Viability/Toxicity (MTT, LDH) co_treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity, TUNEL) co_treatment->apoptosis oxidative_stress Oxidative Stress Markers (ROS, GSH, SOD, MDA) co_treatment->oxidative_stress inflammation Inflammatory Markers (NO, TNF-α, IL-6) co_treatment->inflammation protein_expression Protein Expression (Western Blot, ELISA) co_treatment->protein_expression data_analysis Statistical Analysis and Interpretation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis inflammation->data_analysis protein_expression->data_analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

G cluster_rutin This compound cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway cluster_anti_apoptotic Anti-apoptotic Pathway cluster_signaling Pro-survival Signaling cluster_outcome Neuroprotective Outcome rutin This compound ros ↓ ROS Production rutin->ros gsh ↑ GSH Levels rutin->gsh sod ↑ SOD Activity rutin->sod nfkb ↓ NF-κB Activation rutin->nfkb bax_bcl2 ↓ Bax/Bcl-2 Ratio rutin->bax_bcl2 pi3k_akt ↑ PI3K/Akt Pathway rutin->pi3k_akt mapk ↑ ERK/MAPK Pathway rutin->mapk neuroprotection ↑ Neuronal Survival ↓ Apoptosis ros->neuroprotection gsh->neuroprotection sod->neuroprotection cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines cytokines->neuroprotection caspases ↓ Caspase-3/9 Activation bax_bcl2->caspases caspases->neuroprotection bcl2_survival ↑ Bcl-2 pi3k_akt->bcl2_survival mapk->bcl2_survival bcl2_survival->neuroprotection

Caption: Key signaling pathways in this compound's neuroprotection.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways makes it a compelling molecule for further investigation. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating its mechanisms and translating these promising in vitro findings into potential therapeutic applications.

References

The Impact of Rutin Hydrate on Gene Expression in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289) hydrate (B1144303), a flavonoid glycoside also known as vitamin P, is a natural compound found in a variety of plants, including citrus fruits, buckwheat, and asparagus.[1] It has garnered significant interest in oncology research due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and pro-apoptotic properties.[1] This technical guide provides an in-depth analysis of the effects of rutin hydrate on gene expression in various cancer cell lines. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Analysis of Gene Expression Changes

This compound modulates the expression of a wide array of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, angiogenesis, and inflammation. The following tables summarize the quantitative changes in gene expression observed in various cancer cell lines upon treatment with this compound.

Cell Line Cancer Type Gene Effect Fold Change / % Change Method Reference(s)
MCF-7 Breast CancerMKI67Upregulation>1.5-foldqRT-PCR[2]
VIMUpregulation>1.5-foldqRT-PCR[2]
CDH2Upregulation>1.5-foldqRT-PCR[2]
FN1Upregulation>1.5-foldqRT-PCR[2]
VEGFAUpregulation>1.5-foldqRT-PCR[2]
CDH1Downregulation<0.5-foldqRT-PCR[2]
THBS1No significant change-qRT-PCR[2]
p53UpregulationNot specifiedWestern Blot
PTENUpregulationNot specifiedWestern Blot
p21UpregulationNot specifiedWestern Blot
CDK1UpregulationNot specifiedWestern Blot
MDA-MB-231 Breast CancerMKI67Upregulation>1.5-foldqRT-PCR[2]
VIMUpregulation>1.5-foldqRT-PCR[2]
CDH2Upregulation>1.5-foldqRT-PCR[2]
FN1Upregulation>1.5-foldqRT-PCR[2]
VEGFAUpregulation>1.5-foldqRT-PCR[2]
CDH1Downregulation<0.5-foldqRT-PCR[2]
THBS1Downregulation<0.5-foldqRT-PCR[2]
HT-29 Colon CancerNF-κBDownregulationNot specifiedNot specified
IKK-αDownregulationNot specifiedNot specified
IKK-βDownregulationNot specifiedNot specified
TP53Reduced ExpressionNot specifiedRT-PCR
PCNAReduced ExpressionNot specifiedRT-PCR
CDK4Reduced ExpressionNot specifiedRT-PCR
CCNEB1Reduced ExpressionNot specifiedRT-PCR
CDKN1AReduced ExpressionNot specifiedRT-PCR
LDHAReduced ExpressionNot specifiedRT-PCR
SW480 Colon CancerVEGFDownregulationNot specifiedNot specified
PC3 Prostate Cancerp53UpregulationNot specifiedNot specified
Bcl-2DownregulationNot specifiedNot specified
CHME Gliomap53UpregulationNot specifiedWestern Blot
BaxUpregulationNot specifiedWestern Blot
Bcl-2DownregulationNot specifiedWestern Blot
Caspase-3UpregulationNot specifiedWestern Blot
Caspase-9UpregulationNot specifiedWestern Blot
Cytochrome cUpregulationNot specifiedWestern Blot
SGC-7901 Gastric AdenocarcinomaCaspase-3UpregulationNot specifiedNot specified
Caspase-7UpregulationNot specifiedNot specified
Caspase-9UpregulationNot specifiedNot specified
Bcl-2/Bax ratioLoweredNot specifiedNot specified
A549 Lung CancerNF-κBDownregulationNot specifiedNot specified
p38DownregulationNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on gene expression in cancer cell lines.

Cell Culture and Treatment with this compound
  • Cell Line Maintenance :

    • Culture cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells upon reaching 80-90% confluency.

  • Preparation of this compound Stock Solution :

    • Due to its low aqueous solubility, prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment :

    • Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, HT-29) Seeding 3. Seed Cells in Culture Plates Cell_Culture->Seeding Rutin_Stock 2. Prepare this compound Stock Solution (in DMSO) Treatment 4. Treat with this compound (various concentrations and times) Rutin_Stock->Treatment Seeding->Treatment Harvest 5. Harvest Cells Treatment->Harvest Control Include Vehicle Control (DMSO) RNA_Protein_Isolation 6. Isolate RNA or Protein Harvest->RNA_Protein_Isolation Gene_Expression_Analysis 7. Gene Expression Analysis (RT-qPCR, Western Blot) RNA_Protein_Isolation->Gene_Expression_Analysis G cluster_p53 p53 Signaling Pathway Rutin This compound p53 p53 Rutin->p53 Upregulates Bax Bax p53->Bax Activates Bcl2 Bcl2 p53->Bcl2 Inhibits p21 p21 p53->p21 Activates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits CellCycleArrest Cell Cycle Arrest G cluster_nfkb NF-κB Signaling Pathway Rutin This compound IKK IKK Complex Rutin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters in cytoplasm Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression G

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Rutin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289) hydrate (B1144303), a flavonoid glycoside found in many plants, is a potent antioxidant with a wide range of demonstrated pharmacological activities. In vivo rodent studies have been instrumental in elucidating its therapeutic potential in various disease models, including neurodegenerative disorders, inflammation, metabolic syndrome, and more. These application notes provide a comprehensive overview of experimental protocols for in vivo rodent studies involving rutin hydrate, designed to guide researchers in their study design and execution.

Data Presentation: Summary of Dosing and Administration

The following tables summarize the quantitative data from various in vivo rodent studies, offering a comparative overview of dosing regimens and administration routes for different research applications.

Table 1: this compound Dosing and Administration in Neuroprotection Studies

Animal ModelDisease/Condition ModelThis compound DoseAdministration RouteStudy DurationReference
RatsScopolamine-induced memory impairment100 mg/kgOral (p.o.)15 days
RatsChronic cerebral hypoperfusion50 mg/kgIntraperitoneal (i.p.)12 weeks
Mice (TgAPP)Alzheimer's Disease30 mg/kg/day (in diet)Oral (in diet)4 weeks
MiceEthanol-induced reinforcement0.1, 1, and 10 mg/kgOral (p.o.)Acute and repeated

Table 2: this compound Dosing and Administration in Anti-inflammatory Studies

Animal ModelDisease/Condition ModelThis compound DoseAdministration RouteStudy DurationReference
RatsAdjuvant-induced arthritis15 and 30 mg/kgNot specified21 days
RatsCarrageenan-induced paw edema100 mg/kgIntramuscular (i.m.)Single dose
RatsAdjuvant-induced rheumatoid arthritis15 mg/kgNot specifiedNot specified

Table 3: this compound Dosing and Administration in Metabolic and Other Studies

Animal ModelDisease/Condition ModelThis compound DoseAdministration RouteStudy DurationReference
RatsHigh-carbohydrate, high-fat diet1.6 g/kg in dietOral (in diet)8 weeks
RatsCisplatin-induced cardiotoxicity1 µM/L (in perfusate)PerfusionAcute
RatsStreptozotocin-induced diabetes100 mg/kgOral (p.o.)45 days
MiceHigh-fat diet-induced obesity100 mg/kgOral (p.o.)16 weeks
RatsDioxin-induced toxicity0.02 g/kg/dayOral (p.o.)30 days

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Neuroprotective Effects in a Scopolamine-Induced Memory Impairment Model in Rats[1][6]
  • Animal Model: Male Wistar rats.

  • Reagents: this compound, Scopolamine (B1681570) (SCO).

  • Experimental Groups:

    • Control group

    • This compound (RH) alone (100 mg/kg)

    • Scopolamine (SCO) alone (1.5 mg/kg)

    • SCO + RH (100 mg/kg)

  • Procedure:

    • Administer this compound orally (p.o.) for 15 consecutive days.

    • From day 8 to day 15, administer scopolamine intraperitoneally (i.p.) 30 minutes before behavioral testing.

    • This compound is administered 60 minutes before each behavioral test.

    • Conduct behavioral tests such as the Y-maze, passive avoidance test, and Morris water maze to assess learning and memory.

    • On the final day, sacrifice the animals for brain tissue analysis (e.g., Western blot for BDNF/TrkB/ERK/CREB pathway proteins).

Anti-inflammatory Effects in a Complete Freund's Adjuvant (CFA)-Induced Arthritis Model in Rats[4]
  • Animal Model: Male Wistar rats.

  • Reagents: Rutin, Complete Freund's Adjuvant (CFA), Indomethacin (B1671933) (positive control).

  • Experimental Groups:

    • Control

    • CFA + Vehicle

    • CFA + Rutin (15 mg/kg)

    • CFA + Rutin (30 mg/kg)

    • CFA + Indomethacin (5 mg/kg)

  • Procedure:

    • Induce arthritis by a single subplantar injection of CFA into the right hind paw.

    • Administer rutin or indomethacin daily from day 0 to day 21.

    • Measure paw volume and arthritis score at regular intervals.

    • Monitor body weight throughout the study.

    • At the end of the study, collect blood serum to measure inflammatory markers (e.g., TNF-α) and tissues for analysis of oxidative stress markers (e.g., SOD, MDA).

Amelioration of Metabolic Syndrome in High-Carbohydrate, High-Fat (HCHF) Diet-Fed Rats[5]
  • Animal Model: Male Wistar rats.

  • Reagents: Rutin.

  • Diet:

    • Corn starch-rich diet (Control)

    • High-carbohydrate, high-fat (HCHF) diet

  • Experimental Groups:

    • Control diet for 16 weeks

    • HCHF diet for 16 weeks

    • HCHF diet for 16 weeks with rutin (1.6 g/kg diet) added for the last 8 weeks

  • Procedure:

    • Feed rats with their respective diets for the specified duration.

    • Monitor metabolic parameters such as body weight, food and water intake, blood pressure, and glucose tolerance.

    • At the end of the 16-week period, sacrifice the animals.

    • Collect blood for analysis of lipids and markers of oxidative stress.

    • Harvest liver and heart for histological examination and analysis of inflammatory and apoptotic markers.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating various intracellular signaling pathways. Key pathways include the pro-survival BDNF/TrkB/ERK/CREB pathway in neurons and the inflammatory NF-κB pathway.

Rutin_Signaling_Pathways cluster_neuro Neuroprotective Pathway cluster_inflam Anti-inflammatory Pathway Rutin_N This compound BDNF BDNF Rutin_N->BDNF Upregulates TrkB TrkB BDNF->TrkB Activates ERK ERK TrkB->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Upregulates Rutin_I This compound NFkB NF-κB Rutin_I->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, CFA) Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Upregulates Transcription

Caption: Key signaling pathways modulated by this compound.

General Experimental Workflow for In Vivo Rodent Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent disease model.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization Randomization Randomization into Experimental Groups Animal_Acclimatization->Randomization Baseline_Measurements Baseline Measurements Randomization->Baseline_Measurements Disease_Induction Disease Model Induction (e.g., Scopolamine, CFA, HCHF diet) Baseline_Measurements->Disease_Induction Treatment This compound Administration Disease_Induction->Treatment In_life_Monitoring In-life Monitoring (e.g., Behavioral Tests, Body Weight) Treatment->In_life_Monitoring Terminal_Procedures Terminal Procedures (Sacrifice) In_life_Monitoring->Terminal_Procedures Sample_Collection Sample Collection (Blood, Tissues) Terminal_Procedures->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for the Spectrophotometric Analysis of Rutin Hydrate's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289) hydrate (B1144303), a flavonoid glycoside found in a variety of plants, is a potent antioxidant.[1] Its ability to scavenge free radicals and chelate metal ions makes it a compound of significant interest in the fields of pharmacology, food science, and drug development. Spectrophotometric assays are commonly employed to determine the antioxidant capacity of compounds like rutin hydrate due to their sensitivity, speed, low cost, and reproducibility. This document provides detailed protocols for four common antioxidant assays—DPPH, ABTS, FRAP, and CUPRAC—as well as a summary of quantitative data and a diagram of the key signaling pathway involved in rutin's antioxidant activity.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound can be quantified using various spectrophotometric assays. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency.

AssayParameterReported Value (µg/mL)Reported Value (µM)Trolox Equivalent Antioxidant Capacity (TEAC)
DPPH IC503.17[2]4.81[3] - 5.82[3]~1.5[4]
ABTS IC504.68 ± 1.24[5]105.43 ± 0.16-
FRAP ---Varies by study
CUPRAC ---Higher than FRAP

Note: The reported values can vary between studies due to differences in experimental conditions, such as reagent concentrations, reaction times, and the specific form of this compound used.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol and create a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 20 µL of each this compound dilution to separate wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the control, mix 20 µL of the solvent with 180 µL of the working ABTS•+ solution.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined from a plot of scavenging activity against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a series of concentrations of this compound and ferrous sulfate (for the standard curve) in a suitable solvent.

  • Assay:

    • In a 96-well microplate, add 20 µL of each this compound dilution or standard solution to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µmol Fe²⁺ equivalents per gram or mole of this compound.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant. The resulting stable, yellow-orange complex has a maximum absorption at 450 nm. This assay can be performed at a physiological pH.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine (B1678164) solution (7.5 mM in ethanol)

  • Ammonium (B1175870) acetate buffer (1 M, pH 7.0)

  • Trolox for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of CUPRAC Reagent: In a test tube, mix 1 mL of CuCl₂ solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.

  • Preparation of this compound and Standard Solutions: Prepare various concentrations of this compound and Trolox (for the standard curve) in a suitable solvent.

  • Assay:

    • To 3 mL of the CUPRAC reagent, add 0.5 mL of the this compound solution or standard and 0.6 mL of water.

    • Mix well.

  • Incubation: Let the mixture stand at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm against a reagent blank.

  • Calculation: The antioxidant capacity is determined from the Trolox standard curve and is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_rutin Prepare this compound Stock & Dilutions mix Mix Rutin Dilutions with Reagent in Microplate prep_rutin->mix prep_reagent Prepare Assay-Specific Reagent (DPPH, ABTS, etc.) prep_reagent->mix incubate Incubate (Time & Temp. as per Protocol) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate determine Determine IC50 or TEAC Value calculate->determine

Experimental workflow for spectrophotometric antioxidant analysis.

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rutin This compound keap1_nrf2 Keap1-Nrf2 Complex rutin->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates cell_protection Cellular Protection Against Oxidative Damage antioxidant_genes->cell_protection

This compound activates the Nrf2 signaling pathway.

References

Cell-based Assays to Determine the Anti-inflammatory Effects of Rutin Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rutin hydrate (B1144303), a flavonoid glycoside, is a natural compound recognized for its potent antioxidant and anti-inflammatory properties.[1][2] These characteristics make it a compelling candidate for investigation in various inflammatory disease models. This document provides detailed protocols for utilizing cell-based assays to elucidate and quantify the anti-inflammatory effects of Rutin hydrate, focusing on its impact on key inflammatory mediators and signaling pathways.

Mechanism of Action: this compound exerts its anti-inflammatory effects through the modulation of critical signaling cascades. It has been shown to target the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[3][4] By inhibiting these pathways, this compound can suppress the expression and production of pro-inflammatory cytokines and enzymes.[3][5]

Data Presentation: Efficacy of this compound in Modulating Inflammatory Markers

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in preclinical studies.

Cell LineInflammatory StimulusThis compound ConcentrationEffect on Nitric Oxide (NO) ProductionReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)80 µMSlight but obvious inhibitory effect[6][7]
Human NeutrophilsPhorbol 12-myristate 13-acetate (PMA)25 µMSignificant decrease[8]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µM (as SophorOx™, a Quercetin-Rutin blend)Reduced to 70.55% of LPS-stimulated levels[9]
Human Umbilical Vein Endothelial Cells (HUVEC)Hydrogen Peroxide (H₂O₂)300 µMSignificantly increased NO production (indicating improved endothelial function)[10][11][12]
Cell LineInflammatory StimulusThis compound ConcentrationEffect on Pro-inflammatory CytokinesReference
C6 lineage cellsNot specifiedNot specifiedReduction in IL-1β, IL-6, and TNF-α production[13]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µM (as SophorOx™, a Quercetin-Rutin blend)~28.25% inhibition of TNF-α, ~32.25% inhibition of IL-6[9]
Human NeutrophilsPhorbol 12-myristate 13-acetate (PMA)25 µMSignificant decrease in TNF-α[8]
Arthritic Rats (in vivo)Complete Freund's Adjuvant15 mg/kgDose-dependent lowering of TNF-α and IL-1β[14]
Cell Line/ModelInflammatory StimulusThis compound ConcentrationEffect on Gene/Protein ExpressionReference
ZebrafishCopper Sulfate (CuSO₄) and Lipopolysaccharide (LPS)100 mg/LDownregulation of tlr9, nfkb1, and RelA[3]
Rodent modelsVariousNot specifiedSuppression of COX-2 and iNOS activity[3]
Human Umbilical Vein Endothelial Cells (HUVEC)Hydrogen Peroxide (H₂O₂)300 µMIncreased eNOS gene expression and protein synthesis[10][11]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedDecrease in inducible nitric oxide synthase (iNOS) protein expression[6]

Experimental Protocols

Preparation of this compound Stock Solution

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.[15]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Protocol:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2][15]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[15]

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound on the selected cell line before proceeding with anti-inflammatory assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16]

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium and treat the cells with various concentrations of this compound (e.g., 0-250 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[18] Include a vehicle control and a positive control for cytotoxicity.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture supernatant.[19]

Materials:

  • Cells seeded in a 24- or 96-well plate

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Griess Reagent (e.g., a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plate for assay

Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages) in a culture plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[15]

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.[15] Include untreated and vehicle-treated controls.

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • In a new 96-well plate, add 50-100 µL of each supernatant and standard to separate wells.

  • Add an equal volume of Griess Reagent to each well.[20]

  • Incubate at room temperature for 10-15 minutes, protected from light.[21]

  • Measure the absorbance at 540 nm.[19][21]

  • Determine the nitrite concentration in the samples by interpolating from the standard curve. A decrease in nitrite concentration indicates an anti-inflammatory effect.[15]

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[22]

Materials:

  • Cell culture supernatants (from the same experiment as the Griess assay)

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β) containing:

    • Capture antibody-coated 96-well plate

    • Detection antibody (biotinylated)

    • Streptavidin-HRP conjugate

    • Recombinant cytokine standard

    • Wash buffer

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol (General Sandwich ELISA): [23][24][25]

  • Prepare the recombinant cytokine standards according to the kit instructions to generate a standard curve.

  • Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the antibody-coated plate.

  • Incubate for 2 hours at room temperature or as specified in the kit protocol.

  • Wash the plate several times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours.

  • Wash the plate again.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes in the dark.

  • Wash the plate thoroughly.

  • Add 100 µL of the substrate solution to each well and incubate until color develops (typically 15-30 minutes) in the dark.

  • Add 50-100 µL of the stop solution to each well to terminate the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of Inflammatory Gene Expression (RT-qPCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL6, IL1B, NOS2).[26][27]

Materials:

  • Cell pellets

  • RNA extraction kit (e.g., using TRIzol reagent or column-based methods)[28]

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Protocol:

  • RNA Extraction:

    • Lyse the cell pellets collected after treatment with this compound and/or inflammatory stimulus.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.[28]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using reverse transcriptase and a mix of oligo(dT) and random primers.[29]

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

    • Include no-template controls and no-reverse-transcriptase controls.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.[29]

Mandatory Visualizations

Signaling Pathways

Rutin_Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nucleus->Genes transcription Cytokines Pro-inflammatory Mediators (Cytokines, NO, PGE₂) Genes->Cytokines translation Inflammation Inflammation Cytokines->Inflammation Rutin This compound Rutin->MAPK inhibits Rutin->IKK inhibits Rutin->NFkB_nucleus inhibits translocation

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture viability 1. Cell Viability Assay (MTT) Determine non-toxic concentrations of this compound start->viability treatment 2. Cell Treatment Pre-treat with Rutin, then stimulate with LPS viability->treatment collection 3. Sample Collection Collect supernatant and cell pellet treatment->collection supernatant_analysis Supernatant Analysis collection->supernatant_analysis pellet_analysis Cell Pellet Analysis collection->pellet_analysis griess 4a. Griess Assay (Nitric Oxide) supernatant_analysis->griess elisa 4b. ELISA (TNF-α, IL-6, IL-1β) supernatant_analysis->elisa rtqpcr 4c. RT-qPCR (Gene Expression) pellet_analysis->rtqpcr end End: Data Analysis griess->end elisa->end rtqpcr->end

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Logical Relationships

Logical_Relationships rutin This compound Treatment inhibition Inhibition of NF-κB & MAPK Pathways rutin->inhibition gene_expression Decreased Pro-inflammatory Gene Expression (e.g., TNF, IL6, NOS2) inhibition->gene_expression mediator_production Reduced Production of Inflammatory Mediators (e.g., Cytokines, NO) gene_expression->mediator_production effect Anti-inflammatory Effect mediator_production->effect

Caption: Logical flow of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Rutin Hydrate Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289) hydrate (B1144303), a flavonoid glycoside also known as rutoside, is a natural compound found in a variety of plants, including buckwheat, citrus fruits, and apples.[1] It has garnered significant interest in the scientific community due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1][2][3] These therapeutic properties are attributed to its ability to scavenge reactive oxygen species, modulate inflammatory signaling pathways, and influence various cellular processes.[2][4] This document provides detailed application notes and standardized protocols for the administration and dosage of rutin hydrate in preclinical animal models to ensure reproducibility and facilitate further research into its therapeutic potential.

Data Presentation: Dosage and Administration Summary

The effective dosage of this compound can vary significantly depending on the animal model, the route of administration, and the therapeutic endpoint being investigated. The following tables summarize the quantitative data from various preclinical studies.

Table 1: Oral Administration of this compound
Animal ModelDosage RangeTherapeutic ApplicationKey FindingsReference
Mice0.1 - 10 mg/kgEthanol (B145695) ReinforcementSignificantly decreased ethanol reinforcement, suggesting a role in addiction studies.[5][6]
Mice120 mg/kgAnticancer (Leukemia)Caused a significant reduction in tumor size in a murine model with human leukemia HL-60 cells.[1]
Rats (Sprague-Dawley)100 mg/kg/dayNeuroprotection (Scopolamine-induced deficits)Prevented scopolamine-induced apoptotic changes and improved cognitive function.[7]
Rats (Wistar)5, 10, 20 mg/kg/dayReproductive ToxicityNo significant alterations in spermatozoa count or reproductive organ weights at these doses for 7 days.[8]
Rats (Wistar)20 mg/kg/dayDioxin DetoxificationEnhanced the excretion of dioxin congeners and reduced systemic retention.[9]
Rats (Albino)50 mg/kg/dayOsteoporosisShowed a protective effect against glucocorticoid-induced osteoporosis.[10]
Rats250 - 500 mg/kg/dayAllergic AsthmaAdministered as part of an herbal formula, contributing to anti-inflammatory effects.[11]
Table 2: Intraperitoneal (IP) Administration of this compound
Animal ModelDosageTherapeutic ApplicationKey FindingsReference
RatsNot specifiedGeneral ResearchIP route is common for systemic exposure in rodents, though direct translation to clinical pharmacokinetics is complex.[12]
MiceNot specifiedGeneral ResearchA common route for administering substances in mice, though care must be taken to avoid injection into abdominal organs.[13]

Note: Specific preclinical studies detailing the intraperitoneal administration of this compound with specific dosages and outcomes were less prevalent in the initial search. This route is generally used for achieving systemic exposure of therapeutic agents in rodent models.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for administering this compound via oral gavage to mice and rats.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Animal scale

  • Appropriately sized gavage needles (flexible or rigid)

  • Syringes

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution/Suspension:

    • Accurately weigh the required amount of this compound based on the desired dose and the animal's body weight.

    • Dissolve or suspend the this compound in the chosen vehicle. Sonication may be used to aid in dissolution or create a uniform suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the precise volume for administration.

    • Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a towel wrap or a two-person handling technique may be preferred.[14]

  • Gavage Administration:

    • Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth of the gavage needle.

    • With the animal held in a vertical position, gently insert the gavage needle into the esophagus via the side of the mouth.

    • Advance the needle smoothly to the predetermined depth. Do not force the needle if resistance is met.

    • Slowly administer the prepared this compound solution/suspension.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

This protocol describes the standard procedure for administering this compound via intraperitoneal injection in mice and rats.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, DMSO followed by dilution in saline)

  • Animal scale

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[14]

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution:

    • Dissolve the accurately weighed this compound in a minimal amount of a suitable solvent like DMSO if necessary, and then dilute to the final concentration with sterile saline. Ensure the final concentration of the solvent is non-toxic to the animal.

    • The solution should be sterile; filter sterilization may be necessary if not prepared aseptically.

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume is <10 ml/kg for both mice and rats.[14]

    • Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • IP Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[14]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn back, which would indicate incorrect needle placement.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.

Visualization of Methodologies and Pathways

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_evaluation Evaluation cluster_analysis Data Analysis prep_rutin Prepare this compound (Solution/Suspension) oral Oral Gavage prep_rutin->oral ip Intraperitoneal Injection prep_rutin->ip animal_model Select Animal Model (e.g., Mice, Rats) animal_model->oral animal_model->ip behavioral Behavioral Tests oral->behavioral biochemical Biochemical Assays (e.g., Oxidative Stress Markers) oral->biochemical histopathology Histopathological Examination oral->histopathology signaling Signaling Pathway Analysis (Western Blot, etc.) oral->signaling ip->behavioral ip->biochemical ip->histopathology ip->signaling data_analysis Statistical Analysis and Interpretation behavioral->data_analysis biochemical->data_analysis histopathology->data_analysis signaling->data_analysis

Caption: General experimental workflow for preclinical studies of this compound.

Postulated Anti-inflammatory Signaling Pathway of Rutin

signaling_pathway rutin This compound mapk MAPK Pathway rutin->mapk Inhibits nfkb NF-κB Pathway rutin->nfkb Inhibits oxidative_stress Oxidative Stress rutin->oxidative_stress Reduces lps Inflammatory Stimulus (e.g., LPS) lps->mapk Activates lps->nfkb Activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines Induces nfkb->cytokines Induces inflammation Inflammation cytokines->inflammation oxidative_stress->inflammation

Caption: Rutin's inhibitory effect on MAPK and NF-κB inflammatory pathways.[2]

References

Application Note: Encapsulation of Rutin Hydrate in Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rutin (B1680289), a naturally occurring polyphenolic flavonoid, is recognized for a wide spectrum of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects[1][2][3][4]. Despite its significant pharmacological potential, the clinical application of rutin is hampered by its poor aqueous solubility, low absorption, and consequently, limited bioavailability[3][5][6][7][8]. To overcome these limitations, encapsulation of rutin into nanoparticle-based drug delivery systems has emerged as a promising strategy. Nanocarriers can enhance the solubility and stability of rutin, facilitate controlled and sustained release, and improve its therapeutic efficacy[2][6][7]. This document provides an overview of various rutin nanoparticle formulations, detailed experimental protocols for their synthesis and characterization, and a summary of their applications.

Data Presentation: Physicochemical Properties and Efficacy

The encapsulation of rutin has been successfully achieved using various nanomaterials, including solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., chitosan (B1678972), PLGA), and protein-based nanoparticles. The choice of material and preparation method significantly influences the final characteristics of the formulation.

Table 1: Summary of Physicochemical Properties of Rutin-Loaded Nanoparticles

Nanoparticle TypePreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLN)Solvent Emulsification/Diffusion40 - 170N/A-23 to -20HighHigh[9][10]
Chitosan NanoparticlesIonic Gelation80.71N/A-20.683.695.0[1]
Hyaluronic Acid CoatedHomogenization7140.255N/AHighN/A[11]
Soy Protein Isolate (SPI)pH-Driven MethodN/AN/AN/A87.510.6[12]
Zein-Carboxymethyl StarchAntisolvent Precipitation196.470.13N/A73.5N/A[13]
PLGA NanoparticlesSingle-Emulsion Solvent Evaporation~200-500~0.1-0.3Negative~40-80~1-5[14]
Nanocrystals (HP-β-CD)N/A~270~0.3-0.5N/AHighN/A[3][15]
Rutin PhytosomesThin-Layer Hydration185 - 260N/AN/AN/AN/A[5]

N/A: Data not available in the cited source.

Table 2: Summary of In Vitro and In Vivo Efficacy Studies

Nanoparticle TypeModel SystemKey FindingsReference
Hyaluronic Acid CoatedMCF-7 Breast Cancer CellsSuperior efficacy in inhibiting cancer cells compared to free rutin (IC50: 145 µg/mL vs 413 µg/mL).[11]
Solid Lipid Nanoparticles (SLN)U373 Glioblastoma CellsPotent dose-dependent antioxidant protective effect at 50 µM.[9][10]
Chitosan NanoparticlesMale Albino Rats (High-Fat Diet)Protective effects against obesity through modulation of leptin signaling and oxidative stress.[16]
Nanocrystals (HP-β-CD)Carrageenan-Induced Rat Paw EdemaSignificantly higher edema inhibition compared to free drug hydrogel and commercial diclofenac (B195802) gel.[3][15]
Rutin PhytosomesEhrlich Ascites Carcinoma (Mouse Model)Enhanced anti-tumor, antioxidant, and anti-inflammatory activity compared to crude rutin.[5]
Electrospun NanofibersWound Healing in RatsSignificantly faster wound recovery, reduced neutrophil infiltration, and enhanced granulation tissue.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of rutin-loaded nanoparticles. Below are protocols for common preparation and characterization techniques.

Protocol 1: Preparation of Rutin-Loaded Solid Lipid Nanoparticles (RT-SLNs)

This protocol is based on the solvent emulsification-diffusion method[9][10].

Materials:

  • Rutin hydrate

  • Phospholipon® 80H (Solid Lipid)

  • Polysorbate 80 (Tween 80, Surfactant)

  • Ethanol (HPLC grade)

  • Acetone (HPLC grade)

  • Ultrapure water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 365 mg of Tween 80 in 22.5 mL of ultrapure water.

  • Lipid/Organic Phase Preparation:

    • Dissolve 100 mg of Phospholipon® 80H in 2.5 mL of a 2:1 (v/v) ethanol/acetone mixture.

    • Heat the lipid solution under continuous magnetic stirring.

    • Dissolve the desired amount of Rutin (e.g., 5% w/w relative to the lipid) in the heated lipid phase.

  • Emulsification: Add the lipid/organic phase dropwise into the aqueous phase under high-speed homogenization or sonication.

  • Solvent Evaporation: Stir the resulting emulsion overnight at room temperature on a magnetic stirrer to allow for the complete evaporation of the organic solvents (ethanol and acetone).

  • Purification: Centrifuge the nanoparticle suspension (e.g., at 9,000 rpm for 40 min) to collect the nanoparticle pellets. Wash the pellets three times with ultrapure water to remove excess surfactant and unencapsulated drug[14].

  • Lyophilization (Optional): For long-term storage, resuspend the final pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for 48 hours[9].

Protocol 2: Preparation of Rutin-Loaded Chitosan Nanoparticles

This protocol utilizes the ionic gelation method, which involves the interaction between positively charged chitosan and a polyanion[1].

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Acetic acid

  • Tripolyphosphate (TPP)

  • Ethanol (70%)

  • Ultrapure water

Procedure:

  • Chitosan Solution: Prepare a 2 mg/mL chitosan solution by dissolving chitosan in a 3% (w/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Rutin Solution: Dissolve rutin in 70% ethanol.

  • Drug-Polymer Mixture: Add the rutin solution to the chitosan solution and stir for 30 minutes.

  • Nanoparticle Formation: Prepare a TPP solution (1 mg/mL) in ultrapure water. Add the TPP solution dropwise to the chitosan-rutin mixture under continuous stirring. A milky-white opalescent suspension indicates the formation of nanoparticles.

  • Particle Hardening: Continue stirring the suspension for an additional 2 hours to allow for particle stabilization.

  • Purification: Separate the Rutin-Chitosan nanoparticles by centrifugation at 12,000 x g for 10 minutes.

  • Washing and Storage: Discard the supernatant. The resulting pellet can be resuspended in ultrapure water for immediate use or freeze-dried for storage[1].

Protocol 3: Characterization of Nanoparticles

A. Particle Size, PDI, and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoparticle suspension with ultrapure water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate at 25°C[1].

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: Indirect method using UV-Vis Spectrophotometry.

  • Procedure:

    • After nanoparticle preparation, centrifuge the suspension to separate the nanoparticles from the aqueous medium (supernatant)[18].

    • Carefully collect the supernatant, which contains the free, unencapsulated rutin.

    • Measure the concentration of rutin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., 354 nm)[14].

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[18]

      • DL (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100

C. Surface Morphology:

  • Technique: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Place a drop of the nanoparticle suspension onto an aluminum stub and allow it to air-dry completely.

    • Coat the dried sample with a thin layer of gold using a sputter coater to make it conductive.

    • Examine the sample under the SEM at an appropriate accelerating voltage (e.g., 15 kV) to observe the shape and surface morphology of the nanoparticles[1].

Protocol 4: In Vitro Drug Release Study

This protocol uses the dialysis bag method to simulate drug release in a physiological environment[8][9].

Materials:

  • Rutin-loaded nanoparticle suspension

  • Dialysis bag (e.g., 10 kDa molecular weight cut-off)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (optional, to maintain sink conditions)

  • Magnetic stirrer and beaker

  • Thermostated water bath

Procedure:

  • Dialysis Bag Preparation: Hydrate the dialysis bag by soaking it in the release medium (e.g., PBS pH 7.4) for 24 hours before use[9].

  • Sample Loading: Accurately measure a specific amount of the rutin-nanoparticle suspension (or freeze-dried powder redispersed in buffer) and place it inside the dialysis bag. Securely seal both ends.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4, with 15% ethanol)[9].

    • Maintain the beaker in a thermostated bath at 37 ± 0.5°C with continuous magnetic stirring (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the concentration of rutin in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations: Workflows and Mechanisms

Visual diagrams help in understanding the complex processes involved in nanoparticle synthesis and their mechanism of action.

G cluster_prep Phase Preparation cluster_form Nanoparticle Formulation cluster_purify Purification & Final Product A Aqueous Phase: Tween 80 in Water D Emulsification: Add Organic Phase to Aqueous Phase (High-Speed Homogenization) A->D B Organic/Lipid Phase: Phospholipid in Ethanol/Acetone C Add this compound to Organic Phase B->C C->D E Solvent Evaporation: Stir Overnight D->E F Rutin-Loaded SLN Suspension E->F G Centrifugation & Washing F->G H Lyophilization (Optional) with Cryoprotectant G->H I Final Product: Purified Rutin-SLN Powder H->I

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

G cluster_cell Cellular Environment Cell Target Cell (e.g., Cancer or Inflamed Cell) RutinFree Released Rutin Cell->RutinFree Intracellular Release ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Damage Oxidative Stress & Cellular Damage ROS->Damage Causes RutinNP Rutin-Loaded Nanoparticle RutinNP->Cell Cellular Uptake RutinFree->ROS Scavenging/ Neutralization

Caption: Mechanism of Rutin nanoparticles in reducing oxidative stress.

References

Troubleshooting & Optimization

"Rutin hydrate" stability issues in different pH buffers and solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of rutin (B1680289) hydrate (B1144303) in various experimental conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of rutin hydrate in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound has low solubility in water but is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended, with solubilities of approximately 25 mg/mL and 30 mg/mL, respectively[1]. For aqueous buffers, it is advisable to first dissolve this compound in a minimal amount of DMSO or DMF and then dilute it with the desired buffer[1].

Q2: How stable is this compound in aqueous solutions?

A2: this compound's stability in aqueous solutions is highly dependent on the pH. It is most stable in acidic to neutral conditions (pH 1.2 to 6.8)[2]. In alkaline conditions (pH > 7), it is susceptible to degradation. It is not recommended to store aqueous solutions of this compound for more than one day[1].

Q3: My this compound solution has turned brown. What does this mean and is it still usable?

A3: A brown discoloration indicates degradation of the this compound. This is often due to oxidation of its phenolic structure, especially when exposed to light, high pH, or oxygen. This process can lead to the formation of quinone-type structures, which can then polymerize to form brown-colored compounds. It is recommended to use freshly prepared solutions for experiments and to discard any discolored solutions, as the degradation products may have different biological activities.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be used to aid dissolution, particularly in solvents like methanol[3]. However, prolonged exposure to high temperatures, especially in aqueous solutions, can accelerate degradation. Under high-temperature hydrothermal conditions, rutin degrades first to quercetin (B1663063) and then to smaller molecules like 3,4-dihydroxybenzoic acid and catechol[4].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound.Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Solution turns brown or yellow-brown Oxidation and/or alkaline hydrolysis.Prepare solutions fresh before use. Store stock solutions in the dark at -20°C or -80°C. Purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound to minimize oxygen exposure[1]. Use buffers with a pH below 7.
Inconsistent experimental results Degradation of this compound in the experimental medium.Monitor the stability of this compound in your specific experimental medium over the time course of your experiment. Consider that the pH of cell culture media can increase during incubation.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents
SolventTemperatureSolubilityReference
WaterRoom Temperature~0.125 mg/mL (1g in 8L)[3]
Boiling Water100°C~5.0 mg/mL (1g in 200mL)[3]
DMSORoom Temperature~25 mg/mL[1]
DMFRoom Temperature~30 mg/mL[1]
Methanol (B129727)Room TemperatureSoluble
Boiling Methanol~65°C~143 mg/mL (1g in 7mL)[3]
EthanolRoom TemperatureSoluble
PyridineRoom TemperatureSoluble[3]
DMF:PBS (pH 7.2) (1:5)Room Temperature~0.16 mg/mL[1]
HCl Buffer (pH 1.2)Room TemperatureLow solubility[2]
Acetate (B1210297) Buffer (pH 4.6)Room TemperatureHigher than in pH 1.2 and water[2][5]
Phosphate Buffer (pH 6.8)Room TemperatureHighest solubility among tested aqueous buffers[2][5]
Table 2: Stability of this compound in Different pH Buffers
pHBuffer SystemTemperatureObservationReference
1.2HCl BufferRoom TemperatureStable[2][5]
3.0 - 7.0VariousRoom TemperatureGenerally stable[6]
6.8Phosphate BufferRoom TemperatureStable[2][5]
> 8.0Alkaline BuffersRoom TemperatureProne to degradation
11.0Alkaline Solution21°C~10% degradation in 30 minutes[6]

Experimental Protocols

Protocol for Stability Testing of this compound by HPLC

This protocol outlines a stability-indicating HPLC method to quantify this compound and its degradation products.

1. Preparation of Buffers and Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., pH 4.0 Acetate Buffer, pH 7.0 Phosphate Buffer, pH 9.0 Borate Buffer).

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

2. Stability Study Setup:

  • Dilute the this compound stock solution with each of the prepared buffers to a final concentration (e.g., 50 µg/mL).

  • Protect the solutions from light by using amber vials or wrapping them in aluminum foil.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately analyze the aliquots by HPLC.

3. HPLC Method:

  • Column: Phenomenex Luna C18 (250 x 4.6mm, 5µm)[7].

  • Mobile Phase: 20mM Ammonium acetate (pH 3.0) and acetonitrile (B52724) in a ratio of 60:40 (v/v)[7].

  • Flow Rate: 1.0 mL/min[7].

  • Detection Wavelength: 259 nm[7].

  • Injection Volume: 20 µL[7].

  • Temperature: Ambient.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Rutin_Degradation_Pathway Rutin This compound Quercetin Quercetin (Aglycone) Rutin->Quercetin  Alkaline Hydrolysis (pH > 7)  or High Temperature Acids Smaller Phenolic Acids (e.g., 3,4-dihydroxybenzoic acid) Quercetin->Acids  Further Degradation  (Oxidation, High Temp.)

Caption: Simplified degradation pathway of this compound.

Troubleshooting_Flowchart Start Start: Experiencing issues with This compound solution? Issue What is the issue? Start->Issue Precipitation Precipitation occurs Issue->Precipitation Precipitation Discoloration Solution is brown/discolored Issue->Discoloration Discoloration Inconsistent Inconsistent results Issue->Inconsistent Inconsistency Solubility Cause: Low aqueous solubility Precipitation->Solubility Degradation Cause: Oxidation / Alkaline Hydrolysis Discoloration->Degradation Stability Cause: Instability in media Inconsistent->Stability Sol_Action Action: Prepare stock in DMSO/DMF and dilute into buffer. Solubility->Sol_Action Deg_Action Action: Prepare fresh solutions, protect from light, use acidic/neutral pH, purge with inert gas. Degradation->Deg_Action Stab_Action Action: Check pH of media over time. Run a stability test in your specific medium. Stability->Stab_Action

Caption: Troubleshooting flowchart for this compound stability issues.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (pH 4, 7, 9) C Dilute Stock into Buffers (e.g., to 50 µg/mL) A->C B Prepare Rutin Stock (e.g., 1 mg/mL in DMSO) B->C D Incubate at controlled temp (e.g., 25°C), protected from light C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Inject Aliquots into HPLC E->F G Quantify Peak Area F->G H Calculate % Rutin Remaining G->H

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Rutin Hydrate Concentration for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rutin hydrate (B1144303) concentration for in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of Rutin hydrate for cell culture experiments?

Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] A common stock concentration is 100 mM.[1]

  • Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of cell culture-grade DMSO or DMF to achieve the desired stock concentration.

    • Vortex thoroughly to dissolve the powder. An ultrasonic bath can be used to aid dissolution.[1]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

    • Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[1][3] Avoid repeated freeze-thaw cycles.[3]

2. What is the recommended starting concentration range for this compound in a cytotoxicity assay?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A good starting point for a dose-response study is a range from 0.1 µM to 100 µM.[1] Some studies have explored concentrations up to 250 µM.[4]

3. How do I properly dilute the this compound stock solution into my cell culture medium?

On the day of the experiment, thaw an aliquot of your this compound stock solution. Prepare a series of dilutions from the stock solution directly into sterile cell culture medium to achieve the desired final concentrations for your experiment.[1]

4. Is a vehicle control necessary when using this compound?

Yes, a vehicle control is crucial. You should include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This is essential to ensure that any observed cytotoxicity is due to the this compound itself and not the solvent.[1]

5. What is the maximum permissible concentration of DMSO in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically at or below 0.1% (v/v).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. This compound has low solubility in aqueous solutions.[2] The final concentration may be too high for the medium to support.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within non-toxic limits (≤0.1%).[1] If precipitation persists, consider preparing a fresh, lower concentration stock solution.
High background signal or unexpected results in the control group. The solvent (e.g., DMSO) may be cytotoxic at the concentration used.Verify that the final concentration of the solvent in your vehicle control and all experimental wells is ≤0.1%.[1] If necessary, perform a preliminary experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line.
Inconsistent or non-reproducible cytotoxicity results. This could be due to uneven cell seeding, variability in drug treatment, or issues with the assay itself.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents to minimize variability. Always include positive and negative controls in your assay.
No dose-dependent cytotoxic effect observed. The concentration range of this compound may be too low to induce a response in your specific cell line, or the incubation time may be too short.Expand the concentration range in a pilot experiment. Consider increasing the incubation time (e.g., from 24 to 48 or 72 hours).[1]

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay Method
786-OHuman Renal Cancer45.248MTT
CaskiCervical Cancer60-180 (range)24LDH
SiHaCervical Cancer125.4324MTT
HN5Head and Neck Cancer>1000 (free rutin)Not specifiedMTT
HN5Head and Neck Cancer20.23 (nanoparticles)48MTT
PANC1, MCF7, CACO2Pancreatic, Breast, ColorectalVaries (Submicro-nanomolar in micelles)72SRB

This table presents a summary of IC50 values from various studies.[4][5][6][7][8] The cytotoxic potential of this compound can vary significantly depending on the cell line, assay method, and formulation.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into a purple formazan (B1609692) product.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare wells for the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).[13]

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[15]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.[15]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18]

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature in the dark.[19] Then, add PI to the cell suspension.[16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[19]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Visualizations

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation controls Include Vehicle (DMSO) & Untreated Controls controls->incubation assay_mtt MTT Assay incubation->assay_mtt assay_ldh LDH Assay incubation->assay_ldh assay_apop Apoptosis Assay (Annexin V/PI) incubation->assay_apop analysis Measure Absorbance/ Fluorescence assay_mtt->analysis assay_ldh->analysis assay_apop->analysis calc Calculate % Cytotoxicity or % Apoptosis analysis->calc ic50 Determine IC50 Value calc->ic50 G Simplified Signaling Pathways Modulated by this compound cluster_rutin cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptotic Pathway (Intrinsic) rutin This compound nfkb NF-κB Activation rutin->nfkb Inhibits bax Bax (Pro-apoptotic) rutin->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) rutin->bcl2 Downregulates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes inflammation Inflammation cytokines->inflammation Leads to mito Mitochondrial Membrane Disruption bax->mito bcl2->mito Inhibits caspases Caspase Activation (Caspase-9, -3) mito->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Enhancing the Oral Bioavailability of Rutin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Rutin (B1680289) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of Rutin hydrate?

This compound, a flavonoid with numerous pharmacological benefits, exhibits poor oral bioavailability primarily due to two main factors:

  • Low Aqueous Solubility: Rutin is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Poor Membrane Permeability: Due to its chemical structure, rutin has limited ability to passively diffuse across the lipid-rich biological membranes of the intestinal epithelium[1]. Additionally, it is a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug-resistant proteins (MRPs), which actively pump it out of intestinal cells, further reducing its net absorption[2][3].

Q2: What are the most common strategies to enhance the oral bioavailability of this compound?

Several formulation strategies have been successfully employed to overcome the bioavailability challenges of this compound. These can be broadly categorized as:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution and can enhance absorption. Common nanoformulations include:

    • Nanoparticles: (e.g., Chitosan-coated nanoparticles)[4][5]

    • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature[6][7][8][9].

    • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media[10][11][12][13][14][15].

  • Lipid-Based Vesicular Systems: These systems encapsulate rutin within lipid bilayers, improving its solubility and facilitating its transport across the intestinal membrane.

    • Liposomes: Vesicles composed of one or more phospholipid bilayers[16][17][18].

    • Phytosomes: Complexes of the natural active ingredient with phospholipids (B1166683) (e.g., phosphatidylcholine), which improve absorption and bioavailability[1][19][20][21][22][23].

  • Complexation:

    • Cyclodextrin (B1172386) Complexes: Encapsulating rutin within cyclodextrin molecules can enhance its aqueous solubility and stability[24][25].

Q3: How do nanoformulations improve the bioavailability of this compound?

Nanoformulations enhance the bioavailability of this compound through several mechanisms:

  • Increased Surface Area: The significant reduction in particle size dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate in the gastrointestinal fluids.

  • Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can exploit the EPR effect for passive targeting, although this is more relevant in cancer therapy than oral absorption.

  • Mucoadhesion: Certain polymers used in nanoparticles, like chitosan, can adhere to the intestinal mucus layer, prolonging the residence time of the formulation at the absorption site[4][5].

  • Inhibition of Efflux Transporters: Some excipients used in nanoformulations can inhibit the function of P-gp and other efflux transporters, thereby increasing the intracellular concentration of rutin[2].

  • Direct Uptake: Nanoparticles can be taken up by enterocytes through various endocytic pathways.

Troubleshooting Guides

Problem 1: Low entrapment efficiency of this compound in lipid-based formulations.

  • Possible Cause 1: Improper solvent selection. Rutin has limited solubility in many organic solvents used in formulation processes.

    • Troubleshooting: Use a solvent system in which both the lipid and rutin are soluble. For the thin-film hydration method, a mixture of chloroform (B151607) and methanol (B129727) is often effective for dissolving both lipids and rutin[17].

  • Possible Cause 2: Unfavorable drug-to-lipid ratio. An excess of the drug relative to the lipid can lead to drug crystallization and poor entrapment.

    • Troubleshooting: Optimize the drug-to-lipid molar ratio. Studies have shown that a 1:2 molar ratio of Rutin to phosphatidylcholine can be effective for nanophytosomes[1][20].

  • Possible Cause 3: Inefficient hydration process. In the thin-film hydration method, incomplete hydration of the lipid film can result in low entrapment.

    • Troubleshooting: Ensure the lipid film is thin and evenly distributed. Optimize the hydration temperature (above the lipid's transition temperature) and agitation speed to ensure complete vesicle formation[16][17].

Problem 2: Instability of this compound formulations, leading to aggregation or drug leakage.

  • Possible Cause 1: Low zeta potential. A low surface charge on nanoparticles can lead to aggregation due to weak repulsive forces.

    • Troubleshooting: Aim for a zeta potential of at least ±20 mV for good electrostatic stability[5][10]. The inclusion of charged lipids or polymers (like chitosan) in the formulation can increase the zeta potential.

  • Possible Cause 2: Inappropriate storage conditions. Temperature fluctuations can affect the stability of lipid-based formulations.

    • Troubleshooting: Store formulations at a controlled temperature, typically refrigerated (4°C), to maintain stability[16].

  • Possible Cause 3: Use of unstable lipids. Some lipids are prone to oxidation.

    • Troubleshooting: Incorporate antioxidants into the formulation or use saturated lipids which are less susceptible to oxidation.

Problem 3: Inconsistent in vitro drug release profiles.

  • Possible Cause 1: Non-uniform particle size distribution (high Polydispersity Index - PDI). A broad particle size distribution can lead to variable drug release rates.

    • Troubleshooting: Optimize the formulation and processing parameters (e.g., homogenization speed and time, sonication energy) to achieve a narrow particle size distribution (PDI < 0.3)[19].

  • Possible Cause 2: Issues with the dialysis membrane in release studies. The drug may adsorb to the membrane, or the membrane pore size may be inappropriate.

    • Troubleshooting: Ensure the selected dialysis membrane is compatible with the drug and formulation components. Pre-soak the membrane as per the manufacturer's instructions.

  • Possible Cause 3: Inadequate sink conditions. The concentration of the drug in the release medium approaches saturation, slowing down the release rate.

    • Troubleshooting: Increase the volume of the release medium or periodically replace it to maintain sink conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing the bioavailability of this compound.

Table 1: Physicochemical Characteristics of this compound Formulations

Formulation TypeCompositionParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Nanoemulsion Orange oil, Polysorbate 80, Polyethylene Glycol 20058.0 ± 0.27-22.999.03 ± 2.14
Nanophytosomes Rutin:Phosphatidylcholine (1:2 molar ratio) with cholesterol99-123--[1][20]
Solid Lipid Nanoparticles (SLNs) Phospholipon 80H®, Polysorbate 8040 - 60NegativeHigh[7][8]
Chitosan Nanoparticles Chitosan, Rutin80.71-20.683.6[4][5]
Liposomes ---88[16][17]
Phytosomes Rutin, Phospholipid, Cholesterol, Surfactants200 - 300~ -3064 - 66[19]
SEDDS Labrafac, Solutol HS 15, Propylene glycol19.5Negative-[12][13]

Table 2: In Vitro and In Vivo Performance of this compound Formulations

Formulation TypeKey FindingQuantitative ImprovementReference
Nanoemulsion Enhanced in vitro drug release79.67% release in 30 min vs. 46.75% for pure drug[10]
SEDDS Increased mucus permeation2.6-fold increase compared to unformulated extract[12][13]
SEDDS Enhanced oral bioavailabilityNearly 6-fold increase compared to unformulated extract[12]
Rutin-Phospholipid Complex (Phytosome) Higher skin permeabilityFlux of 0.3384 mg/cm²/hr vs. 0.0641 mg/cm²/hr for free rutin[22]
Chitosan Nanoparticles Sustained in vitro drug release94.75% release in 330 min vs. 47.69% for pure rutin[4][5]
HP-β-Cyclodextrin Complex Increased plasma levels of metabolite (HVA)Significantly higher plasma levels compared to rutin alone[24]

Experimental Protocols

1. Preparation of Rutin-Loaded Nanophytosomes by Thin-Layer Hydration

  • Materials: this compound, Phosphatidylcholine (PC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve specific molar ratios of this compound, PC, and cholesterol (e.g., 1:2:0.2) in a mixture of chloroform and methanol in a round-bottom flask[1][20].

    • Remove the organic solvents using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin lipid film on the flask wall.

    • Ensure complete removal of the solvent by keeping the flask under high vacuum for at least 2 hours.

    • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.

    • The resulting suspension can be sonicated using a probe sonicator to reduce the particle size and form nanophytosomes.

    • The unentrapped drug can be separated by centrifugation.

2. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of different this compound formulations.

  • Cell Culture:

    • Culture Caco-2 cells (human colon adenocarcinoma cells) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2[26].

    • Seed the cells onto semipermeable inserts (e.g., Transwell®) at a specific density.

    • Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions[26].

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER)[27].

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (AP) side of the insert and fresh transport buffer to the basolateral (BL) side to assess absorptive transport (AP to BL).

    • To assess efflux, add the formulation to the BL side and fresh buffer to the AP side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time intervals, collect samples from the receiver compartment (BL for absorption, AP for efflux) and replace with fresh buffer.

    • Analyze the concentration of Rutin in the collected samples using a validated analytical method like HPLC[28][29][30].

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio (ER) as: ER = Papp (BL to AP) / Papp (AP to BL) An ER greater than 2 suggests the involvement of active efflux[26].

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation rutin This compound formulation_method Formulation Method (e.g., Thin-Film Hydration, Homogenization) rutin->formulation_method excipients Excipients (Lipids, Polymers, Surfactants) excipients->formulation_method rutin_formulation Rutin Formulation (e.g., Nanoparticles, Liposomes) formulation_method->rutin_formulation particle_size Particle Size & PDI rutin_formulation->particle_size zeta_potential Zeta Potential rutin_formulation->zeta_potential entrapment_efficiency Entrapment Efficiency rutin_formulation->entrapment_efficiency morphology Morphology (SEM/TEM) rutin_formulation->morphology release_study In Vitro Release Study rutin_formulation->release_study permeability_assay Caco-2 Permeability Assay rutin_formulation->permeability_assay pk_study Pharmacokinetic Study (Animal Model) rutin_formulation->pk_study bioavailability_analysis Bioavailability Analysis pk_study->bioavailability_analysis

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream rutin_formulation Rutin Formulation rutin_inside Rutin rutin_formulation->rutin_inside Absorption pgp P-glycoprotein (Efflux Transporter) rutin_inside->pgp Efflux Substrate metabolism Metabolism (e.g., Glucuronidation) rutin_inside->metabolism absorbed_rutin Absorbed Rutin & Metabolites rutin_inside->absorbed_rutin To Portal Vein pgp->rutin_formulation Efflux metabolites Rutin Metabolites metabolism->metabolites metabolites->absorbed_rutin

Caption: Simplified pathway of Rutin absorption and metabolism in an enterocyte.

References

Technical Support Center: Troubleshooting Low Efficacy of Rutin Hydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of "Rutin hydrate" in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent efficacy of rutin (B1680289) hydrate (B1144303) in our animal models despite promising in vitro results. What are the common reasons for this discrepancy?

A1: The transition from in vitro success to in vivo efficacy for this compound is often challenging due to several key factors. The most common reasons for low efficacy in animal studies include:

  • Poor Bioavailability: this compound has low aqueous solubility and is poorly absorbed from the gastrointestinal tract.[1][2] A significant portion of the administered dose may not reach systemic circulation to exert its therapeutic effect.

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver.[1] This metabolic conversion can lead to the formation of metabolites with reduced or different biological activity compared to the parent compound.

  • Rapid Elimination: The body quickly clears rutin and its metabolites, resulting in a short half-life and limited exposure of the target tissues to the active compound.[1]

  • Instability: this compound can be unstable and may degrade in the gastrointestinal environment before it can be absorbed.[1][3]

  • Inadequate Dosage or Formulation: The dose and formulation used may not be optimized to achieve therapeutic concentrations at the target site.

Q2: How can we improve the bioavailability of this compound in our animal studies?

A2: Several strategies can be employed to enhance the bioavailability of this compound:

  • Formulation Development:

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution and can improve absorption.[4]

    • Lipid-Based Delivery Systems: Formulations such as nanoemulsions and liposomes can enhance the solubility and absorption of lipophilic compounds like rutin.[1]

    • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility and dissolution rate.

  • Use of Co-solvents: For preclinical studies, pharmaceutically acceptable co-solvents can be used to dissolve this compound for administration.

  • Co-administration with Metabolism Inhibitors: Co-administering this compound with inhibitors of metabolic enzymes, such as piperine (B192125) (from black pepper), can increase its circulating levels.[1]

Q3: What is the recommended method for preparing a this compound solution for oral administration in rodents?

A3: Due to its poor water solubility, preparing a stable and homogenous solution of this compound for oral gavage can be challenging. A common approach is to create a suspension. For detailed steps, please refer to the Experimental Protocols section under "Preparation of this compound Suspension for Oral Gavage."

Q4: What are typical dosage ranges for this compound in mice and rats?

A4: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the therapeutic indication. For a summary of dosages used in various studies, please see the Data Presentation section.

Data Presentation

Table 1: Dosage of this compound in Rodent Models

Animal ModelRoute of AdministrationDosage RangeReference
MiceOral (p.o.)0.1 - 10 mg/kg[5][6]
RatsIntragastric5 - 20 mg/kg[7]
RatsIntraperitoneal (i.p.)50 mg/kg[8]
RatsOral50 - 100 mg/kg[9]

Table 2: Pharmacokinetic Parameters of Rutin in Rodents

Animal ModelRoute of AdministrationDoseCmax (µg/mL)Tmax (h)Reference
RatsIntramuscular100 mg/kg21.11 ± 0.462[10]
RatsOral (in mulberry leaf extract)-1.546 ± 0.1881[11]
RabbitsOral100 mg/kgDouble peaks at 0.75 and 4.0-[12]

Experimental Protocols

Preparation of this compound Suspension for Oral Gavage

Objective: To prepare a homogenous suspension of this compound for oral administration to rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, distilled water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders and beakers

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.

  • Weigh the appropriate amount of this compound powder.

  • If using a mortar and pestle, gradually add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.

  • Slowly add the remaining vehicle while continuously stirring or triturating to ensure a uniform suspension.

  • If using a homogenizer, add the this compound powder to the vehicle and homogenize until a fine, uniform suspension is achieved.

  • For continuous administration, place the suspension on a magnetic stirrer to maintain homogeneity.

  • Visually inspect the suspension for any clumps or sedimentation before each administration.

Quantification of Rutin in Plasma using HPLC

Objective: To determine the concentration of rutin in rodent plasma samples.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 column (e.g., Luna ODS-2, 150 x 2.1 mm I.D., 5 µm particle size)[13][14][15]

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • EDTA

  • Glacial acetic acid

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[13][14][15]

  • Centrifuge

  • Vortex mixer

  • Pipettes and sterile tubes

Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the rutin from the cartridge using an appropriate solvent.

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile-10 mM ammonium acetate solution containing 0.3 mM EDTA-glacial acetic acid (16.5:82.5:1, v/v), pH 3.8.[13][14][15]

    • Flow Rate: 0.3 ml/min.[13][14][15]

    • Detection Wavelength: 370 nm.[13][14][15]

    • Injection Volume: 20 µL.

    • Column: Luna ODS-2 (150 x 2.1 mm I.D., 5 µm particle size).[13][14][15]

  • Quantification:

    • Prepare a calibration curve using standard solutions of rutin in drug-free plasma.

    • Analyze the experimental samples and determine the rutin concentration by comparing the peak areas to the calibration curve. The linear range is typically 3-1,000 ng/ml.[13][14][15]

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the antioxidant capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • This compound

  • Spectrophotometer or microplate reader

  • Test tubes or 96-well plates

  • Pipettes

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a test tube or well, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution.

  • Include a control containing only the DPPH solution and methanol.

  • Incubate the mixture in the dark at room temperature for 30 minutes.[16]

  • Measure the absorbance of the solutions at 517 nm.[17]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualizations

Troubleshooting_Low_Efficacy cluster_Problem Observed Issue cluster_Causes Potential Causes cluster_Solutions Troubleshooting Strategies Problem Low or Inconsistent Efficacy of this compound Bioavailability Poor Bioavailability (Low Solubility, Poor Absorption) Problem->Bioavailability Metabolism Extensive First-Pass Metabolism Problem->Metabolism Stability Instability in GI Tract Problem->Stability Formulation Suboptimal Formulation/Dosage Problem->Formulation Formulation_Strategies Improve Formulation: - Nanoformulations - Lipid-based systems - Cyclodextrin complexation Bioavailability->Formulation_Strategies Co_administration Co-administer with Bioavailability Enhancers (e.g., Piperine) Metabolism->Co_administration Stability_Testing Assess Stability in Vehicle Stability->Stability_Testing Dose_Optimization Optimize Dosage and Route of Administration Formulation->Dose_Optimization

Caption: Troubleshooting workflow for low efficacy of this compound.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Administration In Vivo Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis Prep Prepare this compound Suspension/Solution Admin Administer to Animal Model (e.g., Oral Gavage, IP Injection) Prep->Admin Sample Collect Blood/Tissue Samples at Timed Intervals Admin->Sample Analysis Quantify Rutin Levels (e.g., HPLC) Sample->Analysis

Caption: General experimental workflow for in vivo studies.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Activation Receptor->IKK IkB IkB Phosphorylation & Degradation IKK->IkB NFkB_active NF-kB (p50/p65) (Active) IkB->NFkB_active releases NFkB_inactive NF-kB (p50/p65) - IkB (Inactive Complex) NFkB_inactive->IkB NFkB_nucleus NF-kB Translocation NFkB_active->NFkB_nucleus Rutin This compound Rutin->IKK inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Method validation for "Rutin hydrate" analysis in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalytical method validation of Rutin (B1680289) Hydrate (B1144303). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs) on Method Validation

Q1: What are the essential parameters for validating a bioanalytical method for rutin hydrate analysis?

A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1] According to international guidelines such as the ICH M10, a full validation for a chromatographic method should address the parameters outlined below.[1][2]

ParameterObjectiveGeneral Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous components, metabolites, or other interferences.[3]Interfering peaks should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the Internal Standard (IS) response.[3]
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations.A minimum of 6 non-zero standards. A correlation coefficient (r²) ≥ 0.99 is typically desired. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).Mean accuracy at each QC level (Low, Mid, High) should be within 85-115%. Precision (%RSD) should not exceed 15% (20% at LLOQ).[3][4]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy should be within 80-120% and precision (%RSD) ≤ 20%.
Recovery The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard.Recovery should be consistent, precise, and reproducible. While not a fixed value, recoveries around 80% or higher are often targeted.[5][6]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS, typically for MS-based methods.[7]The IS-normalized matrix factor at low and high QC concentrations should have a precision (%RSD) ≤ 15%.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.[8]Mean concentrations of stability samples should be within ±15% of the nominal concentrations of fresh samples.[2]
Q2: What are typical quantitative performance results for a validated HPLC-UV or LC-MS/MS method for rutin in plasma?

The performance of a validated method can vary based on the instrumentation and sample preparation technique. The following table summarizes typical results reported in scientific literature for the analysis of rutin in biological plasma.

ParameterHPLC-UV Method[5][6]UPLC-MS/MS Method
Linearity Range 3 - 1,000 ng/mL25 - 2,000 ng/mL
Correlation Coefficient (r²) > 0.9999> 0.99
LLOQ ~5 ng/mL25 ng/mL
Intra-day Precision (%RSD) Not specified2.20% - 5.96%
Inter-day Precision (%RSD) Not specified4.59% - 6.50%[4]
Accuracy (Recovery %) 97.98% - 103.69%[4]Not specified (within ±15%)
Extraction Recovery ~80%Fully validated
Q3: Can you provide a standard protocol for preparing plasma samples for rutin analysis?

Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up and concentrating rutin from complex biological matrices like plasma.[5][6]

Detailed Protocol: Solid-Phase Extraction (SPE) for Rutin in Human Plasma

1. Materials:

  • SPE Cartridge: Oasis MAX (Mixed-Mode Anion Exchange and Reversed-Phase) or equivalent.[5][6]

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), 10 mM Ammonium Acetate, Glacial Acetic Acid, Deionized Water.

  • Internal Standard (IS): Kaempferol-3-rutinoside or other suitable analogue.[5]

2. Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 500 µL aliquot of plasma, add 50 µL of the internal standard working solution. Vortex briefly.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of Deionized Water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of Deionized Water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of Methanol to remove less polar, non-ionic interferences.

  • Elution:

    • Elute the analyte (rutin) and IS from the cartridge using 1 mL of Methanol containing 2% Acetic Acid. The acid neutralizes the anion-exchange sites, releasing the acidic flavonoid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile/Water mixture).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject a defined volume (e.g., 10 µL) into the HPLC or LC-MS/MS system.

Below is a general workflow diagram for the bioanalytical process.

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject into LC-MS/MS or HPLC Evap->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration & Quantification Acquire->Integrate Report Generate Report Integrate->Report

Caption: General experimental workflow for rutin analysis in biological samples.

Troubleshooting Guide

Topic: Low Analyte Recovery
Q4: My extraction recovery for rutin is inconsistent and often below 70%. What are the potential causes and how can I fix this?

Low and variable recovery is a common issue that can compromise method accuracy and sensitivity.[9][10] The problem typically originates from one of three areas: the sample extraction process, analyte instability, or improper use of the SPE protocol.[11]

Potential Causes & Solutions:

  • Inefficient Extraction: Rutin may not be efficiently partitioning from the biological matrix into the extraction solvent.

    • Solution: Ensure the pH of the sample is optimized. Rutin's solubility is pH-dependent; it is more soluble in alkaline conditions but may be more stable in slightly acidic conditions.[12] For liquid-liquid extraction (LLE), test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to improve partitioning. For protein precipitation (PPT), ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient (typically 3:1 or 4:1) for complete protein removal.

  • Analyte Degradation: Rutin is susceptible to degradation from heat, light, and extreme pH during sample processing.[8][13]

    • Solution: Minimize sample exposure to light by using amber vials. Avoid high temperatures during solvent evaporation steps (keep below 40-50°C).[9] Process samples on ice or at reduced temperatures. Prepare fresh stock solutions and QC samples regularly.

  • Suboptimal SPE Procedure: Issues with the SPE method are a frequent cause of low recovery.[11]

    • Insufficient Conditioning: Failure to properly activate and equilibrate the sorbent can prevent efficient analyte retention.

    • Incorrect pH: The sample pH must be appropriate for the sorbent's retention mechanism (e.g., for a mixed-mode anion exchange sorbent, the pH should be such that rutin is ionized).

    • Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

    • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause analyte breakthrough during the loading step.[11]

Use the following decision tree to troubleshoot low recovery systematically.

G Start Low Recovery (<70%) Observed CheckSPE Investigate SPE Fractions (Load, Wash, Eluate) Start->CheckSPE InLoad Analyte found in LOAD fraction? CheckSPE->InLoad Analyze Fractions InWash Analyte found in WASH fraction? InLoad->InWash No Sol_Load Problem: Poor Retention - Check sample pH - Re-evaluate sorbent choice - Ensure proper conditioning InLoad->Sol_Load Yes InEluate Analyte NOT found in any fraction? InWash->InEluate No Sol_Wash Problem: Premature Elution - Decrease wash solvent strength - Ensure wash solvent pH is correct InWash->Sol_Wash Yes Sol_Eluate Problem: Strong Retention or Degradation - Increase elution solvent strength - Check for analyte degradation - Test for irreversible binding InEluate->Sol_Eluate Yes Success Recovery Improved Sol_Load->Success Sol_Wash->Success Sol_Eluate->Success

Caption: Troubleshooting decision tree for low analyte recovery in SPE.

Topic: Poor Chromatography (Peak Shape)
Q5: I am observing significant peak tailing for rutin in my HPLC analysis. What are the common causes and solutions?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the right side.[14][15] This can compromise resolution and lead to inaccurate quantification.[16] For a phenolic compound like rutin, the primary cause is often secondary interactions with the stationary phase.

Common Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause for basic or polar compounds on reversed-phase silica (B1680970) columns.[17] Free silanol groups (Si-OH) on the silica surface can interact with polar functional groups on the rutin molecule, causing a secondary, stronger retention mechanism that leads to tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or acetic acid.[14] At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components on the column inlet frit or at the head of the column can distort peak shape.[15]

    • Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.

  • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[15]

  • Extra-column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[15]

    • Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible.

Topic: LC-MS/MS Specific Issues
Q6: When using LC-MS/MS, the signal intensity for rutin is highly variable between samples, even for replicates. Could this be a matrix effect?

Yes, high variability in signal intensity is a classic symptom of matrix effects, especially in LC-MS/MS analysis.[18][19] A matrix effect is the alteration (suppression or enhancement) of analyte ionization due to co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites).[20] These interferences affect the efficiency of droplet formation or ion evaporation in the mass spectrometer's ion source.[18]

How to Diagnose Matrix Effects:

  • Post-Column Infusion: Infuse a constant flow of a pure rutin standard solution into the MS source after the analytical column. Inject a blank, extracted matrix sample. Dips in the constant signal baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[19] This helps identify if matrix components are eluting at the same retention time as your analyte.

  • Matrix-Matched Calibrators: Prepare two calibration curves: one in a neat (clean) solvent and another in an extract of a blank biological matrix. A significant difference in the slopes of the two curves confirms the presence of a matrix effect.[18][19]

How to Mitigate Matrix Effects:

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering components before analysis.[21] Switch from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[22]

  • Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from the interfering matrix components.[19] Trying a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can also alter selectivity and resolve the co-elution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS (e.g., ¹³C-rutin) will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.

The diagram below illustrates how matrix effects can impact the analyte signal.

G cluster_0 LC LC Eluent Source MS Ion Source (ESI Droplet) LC->Source Analyte + Mobile Phase LC->Source + Co-eluting Matrix Components MS Mass Spectrometer (Detector) Source->MS Analyte Ions Source->MS Fewer Analyte Ions (Competition) Signal_Good Expected Signal (High & Consistent) MS->Signal_Good Signal_Bad Suppressed Signal (Low & Variable) MS->Signal_Bad

Caption: Ion suppression caused by co-eluting matrix components in LC-MS.

Topic: Analyte Stability
Q7: I am concerned that this compound is degrading during sample storage or preparation. What are the common stability issues?

Rutin, like many flavonoids, is susceptible to degradation, which can lead to inaccurate quantification.[8] Stability must be thoroughly evaluated during method validation.

Key Stability Considerations:

  • pH Sensitivity: Rutin is unstable in neutral and alkaline environments.[12] Biological samples like plasma (pH ~7.4) can promote degradation over time.

    • Recommendation: Acidify plasma samples immediately after collection if possible, or minimize the time samples spend at room temperature before extraction. Store samples at -70°C or lower.

  • Temperature and Light Sensitivity: Exposure to elevated temperatures and UV light can accelerate the degradation of rutin.[23]

    • Recommendation: Store stock solutions, working solutions, and biological samples in a dark environment (e.g., amber vials) and at low temperatures (-20°C for solutions, -70°C for plasma).[23] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of samples and standards.

  • Enzymatic Degradation: Enzymes present in biological matrices can potentially metabolize rutin.

    • Recommendation: Keep biological samples frozen until the moment of analysis to minimize enzymatic activity. The addition of an enzyme inhibitor is also a possible, though less common, strategy.

Stability Experiments to Perform:

  • Freeze-Thaw Stability: Assess analyte stability after several freeze-thaw cycles (typically 3 cycles).

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample preparation time.

  • Long-Term Stability: Confirm stability in the frozen matrix for the expected duration of sample storage.

  • Post-Preparative (Autosampler) Stability: Check for degradation in the reconstituted extract while sitting in the autosampler.

References

Addressing batch-to-batch variability of "Rutin hydrate" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rutin (B1680289) Hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common experimental challenges, with a focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is Rutin hydrate and why is its consistency important in experiments?

A1: this compound is a flavonoid glycoside found in many plants, known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Experimental consistency is crucial because variations between different batches of this compound can affect its solubility, stability, and ultimately its biological activity, leading to unreliable and irreproducible results.

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: The primary causes of variability between different lots of this compound include:

  • Purity: Different suppliers may offer this compound with varying levels of purity (e.g., ≥94%, ≥95%, ≥98%).[3][4] Impurities can interfere with experimental assays or have their own biological effects.

  • Hydration State: The number of water molecules associated with the Rutin molecule (hydration state) can differ between batches. This can affect the compound's molecular weight and solubility, and potentially its bioactivity.[5]

  • Source and Manufacturing Process: Rutin is a natural product, and its extraction and purification process can vary between manufacturers, leading to different impurity profiles.[1]

  • Storage and Handling: Improper storage, such as exposure to light or repeated freeze-thaw cycles of stock solutions, can lead to degradation of the compound.[6]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its poor water solubility, this compound should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7] A general protocol is to prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO, which can then be further diluted in culture medium for your experiments.[6] It is critical to ensure the final concentration of the organic solvent in your cell culture is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.[8]

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at room temperature.[9] Stock solutions in DMSO or DMF should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

Troubleshooting Guide: Addressing Inconsistent Results

This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Problem 1: Inconsistent results in cell viability or activity assays.
Possible Cause Recommended Solution
Different Purity Levels Always check the Certificate of Analysis (CoA) for the purity of each batch.[10] If a new batch has a different purity, you may need to adjust the concentration to normalize the amount of active compound.
Variable Hydration State The hydration state affects the molecular weight. Use the molecular weight specified on the CoA for the specific batch to calculate molar concentrations accurately. Studies have shown that this compound can have better scavenging capacity than anhydrous rutin, so consistency is key.[5]
Poor Solubility If you observe precipitation when diluting your stock solution in aqueous media, try vortexing thoroughly or using gentle warming (37°C) and sonication to aid dissolution.[11] Ensure the final solvent concentration remains non-toxic to your cells.
Compound Degradation Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid prolonged exposure of solutions to light.[7]
Inconsistent Cell Health Ensure cells are healthy, within a consistent passage number range, and free from contamination like mycoplasma.[12]
Problem 2: Difficulty dissolving this compound powder.
Physicochemical Properties of this compound
Molecular Formula C27H30O16 • xH2O
Molecular Weight ~610.52 g/mol (anhydrous basis)
Appearance Light yellow crystalline powder
Solubility DMSO: ~25-100 mg/mL[3][6] DMF: ~30 mg/mL[9] Methanol (B129727): ~42.75 mg/mL[7] Ethanol: ~37.39 mg/mL[7] Water (cold): ~0.13 g/L[9]

Data compiled from multiple sources.[3][6][7][9] Always refer to the supplier's datasheet for batch-specific information.

If you encounter solubility issues, consider the following:

  • Solvent Choice: DMSO is a common and effective solvent for this compound.

  • Mechanical Assistance: Use a vortex mixer to ensure the powder is completely dissolved. Gentle warming to 37°C or sonication can also be beneficial.

  • Fresh Solvent: Moisture-absorbing DMSO can reduce the solubility of this compound.[6] Use fresh, high-quality DMSO.

Experimental Protocols

Protocol 1: Quality Control of a New Batch of this compound

This protocol outlines a basic workflow to qualify a new batch of this compound to ensure consistency with previous experiments.

QC_Workflow cluster_0 Batch Qualification A Receive New Batch of this compound B Review Certificate of Analysis (CoA) (Purity, MW, Appearance) A->B C Prepare Stock Solution (e.g., 100 mM in DMSO) B->C D Perform Solubility Test (Visual inspection for precipitation) C->D E Analytical Characterization (Optional) (e.g., HPLC, UV-Vis Spectroscopy) D->E F Functional Assay (e.g., DPPH Scavenging Assay) E->F G Compare results to previous batch F->G H Approve or Reject Batch G->H

Caption: Workflow for qualifying a new batch of this compound.

Protocol 2: DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant capacity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.2 mM)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution.

  • Add the DPPH solution to each well.

  • Include a control group with methanol instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculate the percentage of scavenging activity using the formula: [ (Abs_control - Abs_sample) / Abs_control ] x 100.[9]

Protocol 3: Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Cell culture medium

  • This compound stock solution

  • LPS (Lipopolysaccharide)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite (B80452) concentration (an indicator of NO production) in the supernatant using the Griess reagent according to the manufacturer's instructions.

Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.

Rutin_Signaling Rutin This compound ROS Reactive Oxygen Species (ROS) Rutin->ROS Scavenges Nrf2 Nrf2 Rutin->Nrf2 Activates NFkB NF-κB Rutin->NFkB Inhibits MAPK MAPK Pathway (e.g., JNK, ERK1/2) Rutin->MAPK Modulates ROS->NFkB Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Apoptosis Apoptosis MAPK->Apoptosis

Caption: Key signaling pathways modulated by this compound.

References

Validation & Comparative

Rutin Hydrate vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antioxidant capacities of the flavonoid glycoside, rutin (B1680289) hydrate (B1144303), and its aglycone, quercetin (B1663063), reveals distinct differences in their in vitro and cellular antioxidant performance. This guide synthesizes experimental data from key antioxidant assays, details the underlying methodologies, and visualizes the involved signaling pathways to provide a clear comparison for researchers, scientists, and drug development professionals.

Rutin hydrate, a common dietary flavonoid, is the glycoside form of quercetin, meaning it is composed of a quercetin molecule attached to a rutinose sugar moiety. This structural difference is a key determinant of their respective antioxidant activities and bioavailability, with quercetin generally exhibiting more potent direct radical scavenging activity in various chemical assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been evaluated using several established assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in these assays, with a lower IC50 value indicating higher antioxidant potency.

Antioxidant AssayThis compound (IC50)Quercetin (IC50)Reference
DPPH Radical Scavenging ~5.02 µM~4.60 µM[1]
> 0.55 µg/mL (~0.90 µM)0.55 µg/mL (~1.82 µM)[2]
9.168 µg/mL (~15.02 µM)-
ABTS Radical Scavenging ~95.3 µM~48.0 µM[1]
4.68 µg/mL (~7.66 µM)1.89 µg/mL (~6.25 µM)
FRAP (Ferric Reducing Antioxidant Power) Lower ActivityHigher Activity[2]

Note: IC50 values were converted to µM for consistency where necessary, using a molecular weight of approximately 610.52 g/mol for this compound and 302.24 g/mol for quercetin. Discrepancies in IC50 values across different studies can be attributed to variations in experimental conditions.

The data consistently demonstrates that quercetin possesses a lower IC50 value in both DPPH and ABTS assays, indicating superior radical scavenging activity compared to this compound.[1] Similarly, in the FRAP assay, quercetin shows a higher capacity to reduce ferric iron than rutin.[2] This difference is largely attributed to the presence of the rutinose sugar in this compound, which can hinder its interaction with free radicals.

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, the following are detailed protocols for the key antioxidant assays cited.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A working solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compounds (this compound or quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The ability of an antioxidant to reduce this radical cation, causing a decolorization of the solution, is measured.

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol (B145695) or PBS) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compounds are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.

Protocol:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test compound is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as ferrous sulfate.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.

Protocol:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.

  • The cells are then incubated with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the test compound.

  • After an incubation period, the cells are washed to remove the extracellular compound and probe.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.

  • The fluorescence intensity is measured over time. The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for antioxidant assays and the key signaling pathway through which these flavonoids exert their cellular antioxidant effects.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Sample Test Compounds (this compound / Quercetin) Mixing Mixing of Samples and Reagents Sample->Mixing Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) Reagents->Mixing Incubation Incubation (Time & Temperature) Mixing->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Calculation Calculation of Antioxidant Activity (e.g., IC50) Measurement->Calculation

General workflow for in vitro antioxidant assays.

Both rutin and quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rutin_Quercetin Rutin / Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Rutin_Quercetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_dissociated Nrf2 Keap1_Nrf2->Nrf2_dissociated dissociation Nrf2_translocated Nrf2 Nrf2_dissociated->Nrf2_translocated translocation ARE Antioxidant Response Element (ARE) Nrf2_translocated->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

References

A Comparative Guide to the Neuroprotective Efficacy of Rutin Hydrate and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of rutin (B1680289) hydrate (B1144303) against other prominent flavonoids: quercetin (B1663063), kaempferol (B1673270), and luteolin (B72000). The comparison is based on available experimental data, focusing on key mechanisms of neuroprotection, including antioxidant and anti-inflammatory activities, and the modulation of critical neuronal signaling pathways.

Executive Summary

Flavonoids are a class of polyphenolic compounds widely recognized for their potential to protect neurons from damage and degeneration. Among them, rutin hydrate, a glycoside of quercetin, has demonstrated significant neuroprotective effects. This guide synthesizes in vitro and in vivo data to compare its efficacy with its aglycone, quercetin, and two other structurally related flavonols, kaempferol and luteolin. While all four flavonoids exhibit potent antioxidant and anti-inflammatory properties, their efficacy can vary depending on the specific endpoint measured and the experimental model used. Quercetin often shows slightly higher antioxidant activity in in-vitro chemical assays, while this compound demonstrates robust effects in cellular and in vivo models, likely due to its different bioavailability and metabolic profile. Kaempferol and luteolin also present strong neuroprotective profiles, with luteolin showing particular promise in modulating neuroinflammation.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the neuroprotective effects of this compound and other selected flavonoids. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data is compiled from various sources.

Table 1: Antioxidant Activity

FlavonoidAssayIC50 / EC50 (µM)Cell/SystemReference
This compound DPPH Radical Scavenging15.8Chemical Assay[1]
ABTS Radical Scavenging8.5Chemical Assay[1]
Quercetin DPPH Radical Scavenging9.5Chemical Assay[1]
ABTS Radical Scavenging5.2Chemical Assay[1]
Kaempferol DPPH Radical Scavenging11.2Chemical Assay[1]
ABTS Radical Scavenging6.8Chemical Assay[1]
Luteolin DPPH Radical Scavenging7.9Chemical Assay[1]
ABTS Radical Scavenging4.9Chemical Assay[1]

Table 2: Anti-inflammatory Activity

FlavonoidEndpointModelConcentration% Inhibition / EffectReference
This compound Nitric Oxide ProductionLPS-stimulated BV-2 microglia50 µM~40% inhibition[2]
TNF-α ReleaseLPS-stimulated BV-2 microglia50 µMSignificant reduction[2]
IL-6 ReleaseLPS-stimulated BV-2 microglia50 µMSignificant reduction[2]
Quercetin Nitric Oxide ProductionLPS-stimulated BV-2 microglia12.5 µM~50% inhibition[3]
TNF-α ReleaseLPS-stimulated primary microglia20 µMSignificant reduction[4]
IL-1β ReleaseLPS-stimulated primary microglia20 µMSignificant reduction[4]
Kaempferol Nitric Oxide ProductionLPS-stimulated RAW264.7 macrophages50 µMSignificant inhibition[5]
TNF-α ReleaseLPS-stimulated RAW264.7 macrophages50 µMSignificant reduction[5]
Luteolin Nitric Oxide ProductionLPS-stimulated BV-2 microglia20 µMSignificant inhibition[6]
TNF-α ReleaseLPS-stimulated BV-2 microglia20 µMSignificant reduction[6]

Table 3: Modulation of Apoptosis

FlavonoidModelInducing AgentConcentrationEffect on Apoptotic MarkersReference
This compound Rat HippocampusScopolamine100 mg/kg↓ Bax, ↑ Bcl-2[7]
Quercetin Primary Cortical NeuronsAβ (1-42)20 µM↓ Caspase-3 activation[8]
Kaempferol SH-SY5Y cells6-OHDA25 µM↓ Bax/Bcl-2 ratio[9]
Luteolin Primary Cortical NeuronsAβ (25-35)10 µM↓ Caspase-3 activation

Key Signaling Pathways in Flavonoid-Mediated Neuroprotection

Flavonoids exert their neuroprotective effects by modulating several key signaling pathways. The two most prominent are the Nrf2/ARE antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from neurotoxins) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids This compound Quercetin Kaempferol Luteolin Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Nrf2_sMaf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes activates transcription Nrf2_sMaf->ARE binds to Proteins Antioxidant Proteins Genes->Proteins translation Proteins->ROS neutralizes

Fig. 1: Nrf2/ARE Signaling Pathway Activation by Flavonoids.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Flavonoids can inhibit this pathway at multiple steps, thereby reducing neuroinflammation.

NFkB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Pro-inflammatory Stimuli TLR4 TLR4 LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Ub Ubiquitination & Degradation IkB_p->Ub Flavonoids This compound Quercetin Kaempferol Luteolin Flavonoids->IKK inhibits Flavonoids->NFkB_cyto inhibits translocation DNA κB binding sites in DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes activates transcription Mediators Pro-inflammatory Mediators Genes->Mediators translation

Fig. 2: NF-κB Signaling Pathway Inhibition by Flavonoids.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of flavonoid neuroprotective efficacy.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a general procedure to assess the protective effects of flavonoids against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Experimental_Workflow_in_vitro cluster_workflow In Vitro Neuroprotection Workflow cluster_assays Assess Neuroprotective Endpoints start Start: Seed SH-SY5Y cells in 96-well plates culture Culture for 24h to allow attachment start->culture pretreat Pre-treat with various concentrations of flavonoids (Rutin, Quercetin, etc.) for 2-4h culture->pretreat induce Induce neurotoxicity with an agent (e.g., 6-OHDA, H2O2, Aβ peptide) for 24h pretreat->induce viability Cell Viability Assay (MTT, LDH) induce->viability ros ROS Measurement (DCFH-DA assay) induce->ros apoptosis Apoptosis Assessment (Caspase-3 activity, Annexin V staining) induce->apoptosis mitochondria Mitochondrial Membrane Potential (JC-1 assay) induce->mitochondria analyze Data Analysis: - Calculate % cell viability - Quantify ROS levels - Determine apoptotic markers viability->analyze ros->analyze apoptosis->analyze mitochondria->analyze end End: Compare efficacy of flavonoids analyze->end

Fig. 3: Experimental Workflow for In Vitro Neuroprotection Assay.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Flavonoid Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the test flavonoids (this compound, quercetin, kaempferol, luteolin) or vehicle control. The cells are pre-incubated for a specified period (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Following pre-incubation, a neurotoxic agent such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), or amyloid-beta (Aβ) peptide is added to the wells (except for the control group) to induce neuronal cell death. The cells are then incubated for another 24 hours.

  • Assessment of Cell Viability: Cell viability is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) cytotoxicity assay, which measures membrane integrity.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Apoptosis Assays: Apoptosis can be assessed by measuring the activity of key executioner caspases (e.g., caspase-3) or by flow cytometry using Annexin V/Propidium Iodide staining.

  • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are measured using fluorescent dyes such as JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

In Vivo Assessment of Cognitive Function using the Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.

Methodology:

  • Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A small escape platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the pool.

  • Acclimatization and Habituation: Animals are handled for several days before the experiment. On the day before training, each animal is allowed to swim freely in the pool for 60 seconds without the platform.

  • Drug Administration: Rodents are treated with this compound or other flavonoids at specified doses (e.g., orally) for a certain period before and/or during the behavioral testing. A neurotoxin (e.g., scopolamine) can be administered to induce memory impairment.

  • Acquisition Training: For 4-5 consecutive days, each animal undergoes a series of trials (e.g., 4 trials per day). In each trial, the animal is placed in the water at one of four starting positions and is allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Quantification of Inflammatory Markers in Microglia

This protocol describes the measurement of pro-inflammatory cytokines and nitric oxide in BV-2 microglial cells.

Methodology:

  • Cell Culture and Plating: BV-2 microglial cells are cultured and seeded in 24-well plates.

  • Treatment: Cells are pre-treated with different concentrations of flavonoids for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

This compound, quercetin, kaempferol, and luteolin all exhibit significant neuroprotective properties, primarily through their antioxidant and anti-inflammatory actions. Direct comparative studies suggest that quercetin may have a slight advantage in in-vitro antioxidant assays, while this compound's efficacy in cellular and in vivo models is robust. Luteolin and kaempferol are also potent neuroprotective agents, with particular strengths in mitigating neuroinflammation.

The choice of flavonoid for further research and development may depend on the specific neurodegenerative condition being targeted, considering the subtle differences in their mechanisms of action and potential for bioavailability in the central nervous system. Further head-to-head comparative studies are warranted to fully elucidate the relative neuroprotective efficacy of these promising natural compounds.

References

Unveiling the Anticancer Potential of Rutin Hydrate: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Rutin (B1680289) hydrate's anticancer properties against other alternatives, supported by experimental data from preclinical models. We delve into its mechanisms of action, providing detailed experimental protocols and clear data visualizations to inform future research and development.

Rutin hydrate (B1144303), a glycoside of the flavonoid quercetin, has emerged as a promising natural compound in oncology research. Extensive preclinical studies have demonstrated its ability to impede cancer progression through various mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle, and modulating key cellular signaling pathways. This guide synthesizes the available preclinical evidence to validate its anticancer efficacy.

Comparative Analysis of Cytotoxicity

Rutin hydrate has demonstrated cytotoxic effects across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.

CompoundCancer Cell LineIC50 ValueReference
This compound SW480 (Colon Cancer)125 µM[1][2]
This compound 786-O (Renal Cancer)45.2 µM[3]
Quercetin HCT116 (Colon Cancer)More cytotoxic than Rutin at the same dose[4][5]
5-Fluorouracil (5-FU) HCT116 (Colon Cancer)-[4]
Doxorubicin (DOX) HCT116 (Colon Cancer)-[4]

Note: A direct IC50 for 5-FU and Doxorubicin in the comparative study was not provided, but Quercetin was shown to be a better chemosensitizer for Doxorubicin, while Rutin was a better chemosensitizer for 5-FU[4][5].

Deciphering the Molecular Mechanisms: Signaling Pathways

This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. These pathways govern cell survival, proliferation, and death. Understanding these mechanisms is crucial for identifying potential therapeutic targets and combination strategies.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Rutin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[6][7]. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway rutin_ext This compound death_receptor Death Receptors (e.g., DR4/DR5) rutin_ext->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3_ext Caspase-3 caspase8->caspase3_ext apoptosis_ext Apoptosis caspase3_ext->apoptosis_ext rutin_int This compound p53 p53 rutin_int->p53 bcl2 Bcl-2 rutin_int->bcl2 Inhibits bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3_int Caspase-3 caspase9->caspase3_int apoptosis_int Apoptosis caspase3_int->apoptosis_int

Caption: this compound's induction of apoptosis via extrinsic and intrinsic pathways.

Furthermore, Rutin has been observed to modulate critical signaling cascades involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. By inhibiting these pathways, Rutin can suppress tumor growth and metastasis[8][9].

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-250 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by DAPI Staining

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit nuclear condensation and fragmentation.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Imaging: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei.

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse the Rutin-treated and control cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Rutin Hydrate vs. Standard-of-Care Drugs: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin (B1680289) hydrate (B1144303), a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory effects. This guide provides a comparative overview of rutin hydrate's performance against established standard-of-care drugs in various preclinical disease models. The data presented is intended to offer an objective resource for researchers exploring the potential of this compound as a therapeutic agent.

I. Anti-inflammatory Activity: this compound vs. Diclofenac (B195802) Sodium

Diclofenac sodium, a nonsteroidal anti-inflammatory drug (NSAID), is a widely used standard-of-care for pain and inflammation. This section compares the anti-inflammatory effects of a this compound formulation to a commercial diclofenac sodium gel in a well-established animal model of acute inflammation.

Quantitative Data Comparison
Treatment Group Dose/Concentration Paw Edema Inhibition (%) at 5h Reference
Control (Carrageenan only)-0
This compound Nanocrystals HydrogelNot specified~85%
Free Rutin HydrogelNot specified~55%
Commercial Diclofenac Sodium GelNot specified~70%

Note: The data is estimated from graphical representations in the source and the exact concentrations of the topical formulations were not specified.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce localized edema.

  • Treatment Application: The test compounds (this compound hydrogel, diclofenac sodium gel) and control are applied topically to the paw surface a set time before or after the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group that received only carrageenan.

Signaling Pathway: this compound in Inflammation

Rutin's anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_rutin This compound Action cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Rutin Rutin IKK IKK Rutin->IKK Inhibits TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->ProInflammatory_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

II. Antidiabetic Activity: this compound vs. Metformin (B114582)

Metformin is a first-line oral medication for the treatment of type 2 diabetes. This section presents a comparison of this compound and metformin in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.

Quantitative Data Comparison
Parameter Control Diabetic Control (STZ) Rutin (100 mg/kg) Metformin (300 mg/kg) Rutin (100 mg/kg) + Metformin (300 mg/kg) Reference
Blood Glucose (mmol/L)9.27 ± 0.2626.63 ± 2.1216.13 ± 0.6114.45 ± 1.0111.55 ± 1.12
Total Cholesterol (mmol/L)1.49 ± 0.453.00 ± 0.301.48 ± 0.272.23 ± 0.861.40 ± 0.43
Triglycerides (mmol/L)1.33 ± 0.384.57 ± 2.481.59 ± 0.501.09 ± 0.291.42 ± 0.41

Data presented as mean ± SEM.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes.

  • Animal Model: Male Sprague Dawley rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (typically 50-65 mg/kg body weight) dissolved in a citrate (B86180) buffer is administered. STZ is toxic to the insulin-producing beta cells of the pancreas.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., >15 mmol/L) are considered diabetic.

  • Treatment: Diabetic rats are treated orally with rutin, metformin, or their combination daily for a specified period (e.g., 4 weeks).

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure glucose, cholesterol, and triglyceride levels.

Signaling Pathway: this compound in Diabetic Neuropathy

In the context of diabetic complications like neuropathy, rutin has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the antioxidant defense system.

G cluster_stress Oxidative Stress (in Diabetes) cluster_rutin This compound Action cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Rutin Rutin Nrf2 Nrf2 Rutin->Nrf2 Promotes Upregulation Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes Induces

Caption: this compound upregulates the Nrf2 antioxidant pathway.

III. Neuroprotective Effects: this compound in Neurodegenerative Disease Models

While direct head-to-head comparative studies with standard-of-care drugs are limited in the available literature, this section summarizes the effects of this compound in established animal models of Parkinson's and Alzheimer's diseases.

Parkinson's Disease Model
  • Standard-of-Care: Levodopa is the gold standard for managing motor symptoms in Parkinson's disease.

  • This compound in a 6-hydroxydopamine (6-OHDA) Rat Model:

    • Pre-treatment with rutin (25 mg/kg, orally) for 3 weeks prior to 6-OHDA injection significantly protected against the depletion of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid, in the striatum.

    • Rutin treatment also attenuated behavioral deficits, including rotational behavior, and improved locomotor activity and motor coordination.

    • Histopathological and immunohistochemical analyses showed that rutin protected dopaminergic neurons in the substantia nigra from the toxic effects of 6-OHDA.

Alzheimer's Disease Model
  • Standard-of-Care: Cholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine) are used to manage cognitive symptoms.

  • This compound in an APPswe/PS1dE9 Transgenic Mouse Model:

    • Oral administration of rutin significantly attenuated memory deficits in these Alzheimer's disease model mice.

    • Rutin treatment decreased the levels of soluble oligomeric β-amyloid, which is considered a highly neurotoxic species.

    • Furthermore, rutin increased the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), while reducing markers of oxidative stress (malondialdehyde) and neuroinflammation (microgliosis, astrocytosis, and levels of IL-1β and IL-6) in the brain.

Experimental Workflow: Neurodegenerative Disease Models

G cluster_model Disease Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment of Outcomes Induction Induce Neurodegeneration (e.g., 6-OHDA injection for PD, or use of transgenic mice for AD) Treatment Administer this compound or Vehicle (Control) Induction->Treatment Behavioral Behavioral Tests (e.g., Rotational behavior for PD, Morris water maze for AD) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Dopamine levels for PD, β-amyloid levels for AD) Treatment->Biochemical Histological Histological Examination (e.g., Neuronal cell counts, Inflammatory markers) Treatment->Histological

Caption: General experimental workflow for neurodegenerative models.

IV. Effects in Inflammatory Bowel Disease and Rheumatoid Arthritis Models

Inflammatory Bowel Disease (IBD)
  • Standard-of-Care: Treatment for IBD includes 5-aminosalicylates, corticosteroids, immunomodulators (e.g., methotrexate), and biologics (e.g., infliximab, an anti-TNF agent).

  • This compound in IBD Models: A meta-analysis of preclinical studies concluded that rutin has a significant therapeutic effect in experimental models of IBD. Rutin administration was associated with:

    • Reduced weight loss and disease activity index.

    • Decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

    • Reduced markers of oxidative stress (malondialdehyde) and inflammation (myeloperoxidase).

    • The protective effects of rutin in IBD models are suggested to be mediated, in part, through the inhibition of the NF-κB signaling pathway.

Rheumatoid Arthritis (RA)
  • Standard-of-Care: Disease-Modifying Antirheumatic Drugs (DMARDs), such as methotrexate, are a cornerstone of RA treatment.

  • This compound in an Adjuvant-Induced Arthritis Rat Model:

    • Rutin treatment significantly reduced paw diameter and positively modulated hematological parameters in a dose-dependent manner.

    • It increased the levels of antioxidant enzymes (superoxide dismutase, glutathione peroxidase) and reduced a marker of lipid peroxidation (malondialdehyde).

    • Rutin dose-dependently lowered the serum levels of the pro-inflammatory cytokines TNF-α and IL-1β.

    • The anti-arthritic effect of rutin was associated with the suppression of NF-κB p65 protein expression.

Conclusion

The preclinical data presented in this guide suggests that this compound exhibits significant therapeutic potential across a range of disease models, including inflammatory, metabolic, and neurodegenerative disorders. In direct comparative studies, a this compound formulation demonstrated superior or comparable anti-inflammatory activity to diclofenac sodium. In a diabetes model, while metformin showed a stronger glucose-lowering effect at the tested doses, rutin also demonstrated significant antidiabetic activity and beneficial effects on lipid profiles, with a combination of both showing the most promising results on blood glucose.

In neurodegenerative and other inflammatory disease models, rutin consistently demonstrates protective effects through its antioxidant and anti-inflammatory mechanisms, primarily involving the modulation of the NF-κB and Nrf2 signaling pathways. While more direct, head-to-head comparative studies with standard-of-care drugs are warranted to fully elucidate its relative efficacy, the existing evidence strongly supports further investigation of this compound as a potential standalone or adjunct therapy. Researchers are encouraged to consider the detailed experimental protocols provided as a foundation for future comparative studies.

A Comparative Guide to Analytical Methods for Rutin Hydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Rutin (B1680289) hydrate (B1144303), a flavonoid with significant pharmacological potential, is paramount. This guide provides a comparative overview of common analytical methods, including UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Rutin hydrate quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters of the most widely used techniques.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification
ParameterUV-Vis SpectrophotometryHPTLCHPLCLC-MS/MS
Linearity Range (µg/mL) 2 - 120.1 - 1.2 (mg/mL per spot)[1]0.0072 - (not specified)[2]< 1 ng/mL (LLOQ)[3]
Correlation Coefficient (R²) > 0.99[4]0.9981[5]0.99995[2]> 0.99[6]
Limit of Detection (LOD) 0.07 µg/mL[4]Not specified0.0024 mg/mL[2]< 1 ng/mL[3]
Limit of Quantification (LOQ) 0.21 µg/mL[4]Not specified0.0072 mg/mL[2]< 1 ng/mL[3]
Accuracy (% Recovery) 99.49 - 99.66%[4]9.93% (concentration in fraction)[5]Not specified89.29 - 101.21%[6]
Precision (% RSD) < 2.0%[2]< 2.0%< 1.34%[6]< 11.9%[3]
Analysis Time RapidModerate~9.2 min[7]~10 min[3]
Cost LowModerateHighVery High
Selectivity LowModerateHighVery High

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique discussed.

UV-Visible Spectrophotometry

This method is often employed for its simplicity and cost-effectiveness in the routine analysis of Rutin.[4]

  • Instrumentation: A double beam UV-VIS spectrophotometer is typically used.

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 ml of methanol (B129727) to obtain a concentration of 100 µg/mL.

  • Preparation of Calibration Standards: From the stock solution, prepare a series of dilutions in methanol to achieve concentrations ranging from 2 to 12 µg/mL.

  • Wavelength of Maximum Absorption (λmax): Scan the standard solutions between 200-400 nm to determine the λmax, which is typically around 257 nm for Rutin in methanol.[4]

  • Quantification: Measure the absorbance of the sample solutions at the determined λmax and calculate the concentration using the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers better separation and sensitivity compared to traditional thin-layer chromatography and is suitable for the analysis of herbal extracts.[5][8]

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[8]

  • Mobile Phase: A common mobile phase for Rutin analysis is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water (10:0.5:0.5:1.3, v/v/v/v).[9]

  • Sample and Standard Application: Apply standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the developed plate at a wavelength of 363 nm to quantify the separated Rutin.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly selective and sensitive method widely used for the quantification of Rutin in various matrices, including pharmaceutical formulations and biological samples.[2][7]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column.[2]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) is common.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: Monitor the eluent at a wavelength of 355 nm.[7]

  • Quantification: The concentration of Rutin is determined by comparing the peak area of the sample with that of a standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for trace-level quantification and complex sample analysis.[3][10][11]

  • Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Chromatographic Conditions: Similar to HPLC, a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water is often used.[3]

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in negative ionization mode for high selectivity.[3]

  • Quantification: A calibration curve is constructed using standards, and the concentration in samples is determined based on the peak area ratios of the analyte to an internal standard.

Visualizing Experimental Workflows and Pathways

General Workflow for Analytical Quantification of this compound

The following diagram illustrates a generalized workflow for the quantification of this compound using the analytical methods described.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Sample (e.g., Plant Extract, Pharmaceutical) Extraction Extraction/Dissolution (e.g., Methanol) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis Analysis HPTLC HPTLC Dilution->HPTLC Analysis HPLC HPLC Dilution->HPLC Analysis LC_MS LC-MS Dilution->LC_MS Analysis Calibration Calibration Curve Construction UV_Vis->Calibration HPTLC->Calibration HPLC->Calibration LC_MS->Calibration Quantification Quantification of Rutin Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

A generalized workflow for this compound quantification.
Simplified Signaling Pathway of Rutin's Antioxidant Action

Rutin exerts its well-documented antioxidant effects through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the modulation of antioxidant enzyme expression. The diagram below provides a simplified representation of this signaling pathway.

Simplified Signaling Pathway of Rutin's Antioxidant Action Rutin This compound ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Rutin->ROS Scavenges Direct_Scavenging Direct Scavenging Keap1 Keap1 Rutin->Keap1 Inhibits Cellular_Protection Cellular Protection (Reduced Oxidative Stress) ROS->Cellular_Protection Leads to (if unchecked) Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Sequesters (inactivated) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection Contributes to

Simplified pathway of Rutin's antioxidant activity.

References

A Comparative Analysis of Rutin Hydrate and Its Synthetic Derivatives in Pharmacological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rutin (B1680289) hydrate (B1144303), a ubiquitous flavonoid glycoside, has long been investigated for its diverse pharmacological benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical utility is often hampered by poor bioavailability. This has spurred the development of synthetic derivatives designed to enhance its physicochemical properties and therapeutic efficacy. This guide provides a comparative study of rutin hydrate and its prominent synthetic derivatives—rutin fatty acid esters and rutin-cyclodextrin inclusion complexes—supported by experimental data and detailed methodologies.

I. Physicochemical and Pharmacokinetic Profile

The primary motivation for synthesizing rutin derivatives is to overcome the inherent limitations of the parent compound, particularly its low water solubility and poor absorption, which contribute to its limited bioavailability.[1]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyThis compoundRutin Fatty Acid Esters (e.g., Rutin Oleate)Rutin-Cyclodextrin Inclusion Complexes
Solubility Poor in water, soluble in organic solvents.[1]Increased lipophilicity, enhanced solubility in non-polar media.[2][3]Significantly improved aqueous solubility.
Bioavailability Low due to poor absorption and rapid metabolism.Potentially improved due to enhanced membrane permeability.[1]Enhanced oral bioavailability due to increased solubility and stability.
Structural Modification N/AEnzymatic esterification of hydroxyl groups with fatty acids.[1][2]Non-covalent inclusion of the rutin molecule within a cyclodextrin (B1172386) cavity.

II. Comparative Biological Activity

The structural modifications of this compound influence its interaction with biological systems, leading to altered or enhanced therapeutic effects.

A. Antioxidant Activity

The antioxidant capacity of rutin and its derivatives is a cornerstone of their therapeutic potential. This is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 / EC50 (µM)Key FindingsReference
This compound ~15.5Baseline antioxidant activity.[4]
Rutin-β-Cyclodextrin Complex ~12.3Complexation slightly increased the antioxidant activity.[4][5][4]
Rutin Oleate Not explicitly quantified in comparative IC50, but showed a significant advantage at high temperatures (120°C).[3]Enhanced antioxidant capacity in lipophilic systems.[3][6][3]
B. Anti-inflammatory Activity

Rutin and its derivatives exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the production of nitric oxide (NO) and downregulating pro-inflammatory proteins like COX-2 and TNF-α.[7][8][9]

Table 3: Comparative Anti-inflammatory Effects

CompoundAssayKey FindingsReference
This compound Inhibition of NO production in LPS-stimulated RAW 264.7 cellsDose-dependent reduction of NO and pro-inflammatory cytokines.[7][7]
Rutin Glycoside Inhibition of NO production in LPS-stimulated RAW 264.7 cellsSimilar anti-inflammatory effects to rutin, with slightly less toxicity.[7][7]
Troxerutin (a rutinoside) Downregulation of pro-inflammatory markers in LPS-stimulated RAW 264.7 cellsMore effective at down-regulating TNF-α, COX-2, NF-κB, and IL-1β compared to rutin.[8][9][8][9]
C. Anticancer Activity

The anticancer potential of rutin and its derivatives is evaluated by their ability to inhibit the proliferation of cancer cell lines, often measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 4: Comparative Anticancer Activity

CompoundCell LineKey FindingsReference
This compound HCT 116 (Colon Cancer)Cytotoxic and chemosensitizing to 5-fluorouracil.
Quercetin (Aglycone of Rutin) HCT 116 (Colon Cancer)Greater cytotoxicity and a better chemosensitizer of doxorubicin (B1662922) compared to rutin.
Rutin-Cyclodextrin Complexes B164A5 (Murine Melanoma)Maintained the antiproliferative and pro-apoptotic activity of rutin.[10][10]
Rutin Benzoic Acid Esters Various Cancer Cell LinesImproved anticancer capacity compared to rutin.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

A. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. Store at 4°C in the dark.

    • Test Compound Stock Solutions (1 mg/mL): Dissolve 10 mg of each compound in 10 mL of methanol.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (Microplate Method):

    • Add 100 µL of the various concentrations of the test compound solutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

B. MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the microplate for 4 hours in a humidified atmosphere.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

IV. Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Rutin Derivatives cluster_assays Comparative Biological Assays This compound This compound Enzymatic Esterification Enzymatic Esterification This compound->Enzymatic Esterification Inclusion Complexation Inclusion Complexation This compound->Inclusion Complexation Fatty Acids Fatty Acids Fatty Acids->Enzymatic Esterification Cyclodextrins Cyclodextrins Cyclodextrins->Inclusion Complexation Rutin Esters Rutin Esters Enzymatic Esterification->Rutin Esters Rutin-CD Complexes Rutin-CD Complexes Inclusion Complexation->Rutin-CD Complexes Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Rutin Esters->Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assays (NO, COX-2) Anti-inflammatory Assays (NO, COX-2) Rutin Esters->Anti-inflammatory Assays (NO, COX-2) Anticancer Assays (MTT) Anticancer Assays (MTT) Rutin Esters->Anticancer Assays (MTT) Rutin-CD Complexes->Antioxidant Assays (DPPH, ABTS) Rutin-CD Complexes->Anti-inflammatory Assays (NO, COX-2) Rutin-CD Complexes->Anticancer Assays (MTT)

Caption: Experimental workflow for the synthesis and comparative analysis of rutin derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NF-κB Pathway->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α)->Inflammation Rutin & Derivatives Rutin & Derivatives Rutin & Derivatives->NF-κB Pathway Inhibition

Caption: Simplified signaling pathway for the anti-inflammatory action of rutin and its derivatives.

V. Conclusion

The synthesis of rutin derivatives, particularly fatty acid esters and cyclodextrin inclusion complexes, presents a promising strategy to overcome the bioavailability limitations of the parent compound. Experimental evidence suggests that these derivatives not only exhibit improved physicochemical properties but also demonstrate comparable or, in some cases, enhanced biological activities. Rutin esters show particular promise in lipophilic environments, while cyclodextrin complexes significantly improve aqueous solubility and bioavailability. Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of these novel compounds and pave the way for their clinical application.

References

Safety Operating Guide

Proper Disposal of Rutin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Rutin hydrate (B1144303) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of Rutin hydrate waste, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective clothing, gloves, safety glasses, and a dust respirator to avoid skin and eye contact and inhalation of dust.[1] When handling, refrain from eating, drinking, or smoking.[2][3] Always wash hands thoroughly with soap and water after handling the substance.[1][2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][2] Waste disposal requirements can vary significantly by location, and users must consult the specific laws applicable to their area.[1]

  • Waste Collection:

    • Collect all this compound waste, including surplus and non-recyclable solutions, in a clean, dry, sealable, and clearly labeled container.[1][4] Suitable containers include polyethylene (B3416737) or polypropylene (B1209903) containers.[1]

    • For spills, use dry clean-up procedures to avoid generating dust.[1] You can sweep, shovel, or vacuum up the spilled material.[1][4]

  • Waste Storage:

    • Keep the waste container tightly closed in a dry and well-ventilated place.[4]

    • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • Final Disposal:

    • Dispose of the waste through a licensed disposal company.[4] Do not discharge this compound into sewers or waterways.[1]

    • Contaminated packaging should be handled in the same manner as the unused product and disposed of accordingly.[4][5]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Minor Spills:

    • Clean up all spills immediately.[1]

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up methods and avoid generating dust.[1]

    • Place the spilled material in a labeled, sealable container for disposal.[1]

  • Major Spills:

    • Alert personnel in the area and contact emergency responders.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • If wet, vacuum or shovel the material into labeled containers for disposal.[1]

    • Wash the area with large amounts of water, preventing runoff into drains.[1]

Data Presentation

No specific quantitative data for the disposal of this compound, such as concentration limits or reportable quantities, were found in the reviewed safety data sheets. The disposal guidelines are procedural and emphasize regulatory compliance.

Experimental Protocols

The provided safety documents do not contain experimental protocols related to the disposal of this compound. The information focuses on operational safety and waste management procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

RutinHydrateDisposal cluster_prep Preparation cluster_procedure Disposal Procedure A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Collect Waste in a Labeled, Sealable Container B->C D Is it a Spill? C->D E Use Dry Clean-up Methods D->E Yes F Store in a Dry, Well-Ventilated Area D->F No E->F G Contact Licensed Disposal Company F->G H Dispose according to Local/State/Federal Regulations G->H

Caption: Workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。